Thiophene A
Description
Historical Evolution of Thiophene (B33073) Chemistry and Derivatives
The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.combritannica.comslideshare.net It was observed that when isatin (B1672199) was mixed with sulfuric acid and crude benzene, a blue dye called indophenin was formed. derpharmachemica.comsciensage.infochemeurope.com This reaction was initially believed to be characteristic of benzene, but Meyer successfully isolated the responsible sulfur-containing heterocyclic compound, which he named thiophene. derpharmachemica.comsciensage.infochemeurope.com The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (shining or to appear). derpharmachemica.comnih.gov
Thiophene's structural similarity to benzene, being a planar, five-membered aromatic ring with the formula C4H4S, quickly established it as a significant area of study. derpharmachemica.combritannica.comwikipedia.org Early research focused on its synthesis and reactivity, noting its resemblance to benzene in many chemical reactions. britannica.comwikipedia.org The development of various synthesis methods, such as the Paal-Knorr synthesis involving the reaction of 1,4-dicarbonyl compounds with a sulfur source, further propelled the investigation of thiophene and its derivatives. derpharmachemica.comwikipedia.orgorganic-chemistry.org These foundational studies paved the way for the creation of a vast array of thiophene derivatives with diverse properties and applications. derpharmachemica.comsciensage.info
Contemporary Significance of Thiophene A in Scientific Inquiry
In modern scientific research, this compound and its related compounds are of immense interest due to their versatile chemical properties and wide-ranging applications in materials science and other non-clinical fields. researchgate.netresearchgate.net Thiophene-based materials are recognized for their semiconducting and fluorescent properties, making them central to interdisciplinary research. researchgate.net The chemical stability and the potential for extensive functionalization of the thiophene ring allow for the fine-tuning of its electronic and optical properties. researchgate.net
The significance of thiophene derivatives is underscored by their use as building blocks in the development of advanced materials. researchgate.netnumberanalytics.com Researchers are actively exploring thiophene-containing polymers for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.netijsr.net The ability of the thiophene ring to be incorporated into larger molecular structures without losing its fundamental electronic characteristics makes it a valuable component in the design of novel functional materials. wikipedia.org
Key Research Paradigms in this compound Investigation
The investigation of this compound and its analogues is guided by several key research paradigms. A primary focus is on the synthesis of novel thiophene derivatives with tailored properties. nih.govtandfonline.com Modern synthetic strategies include metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings, which allow for the precise construction of complex thiophene-based molecules. researchgate.net Metal-free synthesis approaches are also being developed to create these compounds in a more environmentally friendly manner. nih.gov
Another major research area is the study of structure-property relationships in thiophene-based materials. researchgate.net By systematically modifying the substituents on the thiophene ring, researchers can modulate the electronic and optical properties of the resulting materials. This includes tuning the bandgap, charge carrier mobility, and light absorption/emission characteristics. Computational studies and advanced spectroscopic techniques are often employed to understand these relationships at a molecular level.
The self-assembly and polymerization of thiophene derivatives represent another critical research paradigm. researchgate.net The ability of these molecules to form well-ordered structures, such as nanoparticles and thin films, is crucial for their application in electronic devices. researchgate.net Research in this area explores how molecular design influences the packing and morphology of these materials, which in turn dictates their performance. researchgate.net
Interdisciplinary Contributions of this compound (Excluding Clinical/Therapeutic)
The influence of this compound and its derivatives extends across multiple scientific disciplines, excluding direct clinical and therapeutic applications.
Materials Science: Thiophene-based compounds are fundamental to the development of organic semiconductors. researchgate.netnumberanalytics.com Their applications include the fabrication of flexible and lightweight electronic devices. ijsr.net Polythiophenes, for instance, are well-known conducting polymers. researchgate.net
Organic Electronics: In this field, thiophenes are integral components of organic solar cells, where they can act as electron donors. researchgate.netresearchgate.net They are also used in OLEDs and OFETs due to their excellent charge transport properties. researchgate.netijsr.net
Agrochemicals: The thiophene scaffold is utilized in the synthesis of various agrochemicals. wikipedia.orgtandfonline.com
Dyes and Pigments: The aromatic nature and potential for extended conjugation in thiophene derivatives make them suitable for use as dyes. tandfonline.com
Corrosion Inhibitors: Certain thiophene derivatives have been shown to be effective in preventing the corrosion of metals. nih.govcognizancejournal.com
Scope and Future Outlook of this compound Research
The field of this compound research is expected to continue its expansion, driven by the increasing demand for advanced materials with tunable properties. A key future direction is the development of more efficient and sustainable synthetic methods for producing complex thiophene derivatives. tandfonline.com This includes the use of greener catalysts and solvents.
Further exploration of thiophene-based materials for energy applications, such as next-generation solar cells and energy storage devices, is a promising avenue. The design of novel thiophene-containing covalent organic frameworks (COFs) and other porous materials for applications in catalysis and gas storage is also an active area of research. researchgate.net As our understanding of the structure-property relationships in these systems deepens, the ability to design and create "smart" materials with on-demand functionalities will become increasingly sophisticated. The versatility of the thiophene ring ensures its continued importance as a key building block in the development of innovative technologies. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
2134-99-8 |
|---|---|
Molecular Formula |
C13H8S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-hex-5-en-1,3-diynyl-5-prop-1-ynylthiophene |
InChI |
InChI=1S/C13H8S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,10-11H,1H2,2H3 |
InChI Key |
CHXZRHMQQRUVHF-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(S1)C#CC#CC=C |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC=C |
Other CAS No. |
2134-99-8 |
Synonyms |
thiophene A thiophene-A |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene a and Its Derivatives
Direct Functionalization Strategies for Thiophene (B33073) A Scaffolds
Direct functionalization of the thiophene ring is a powerful approach for creating diverse derivatives from a common precursor. These methods allow for the introduction of various substituents onto the thiophene core, enabling the fine-tuning of its electronic and physical properties.
Transition-Metal-Catalyzed C-H Activation Pathways
Transition-metal-catalyzed C-H activation has become a highly effective and atom-economical method for functionalizing thiophenes. researchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
Recent advancements have demonstrated that various transition metals, including palladium, rhodium, and ruthenium, can catalyze the direct arylation, alkenylation, and alkylation of thiophene rings. oup.comrsc.orgnih.gov These reactions often proceed with high regioselectivity, favoring the C2 and C5 positions of the thiophene ring due to the electronic properties of the sulfur heteroatom. researchgate.netrsc.org For instance, palladium catalysts have been successfully employed for the C-H arylation of thiophenes with aryl halides. rsc.orgrsc.org The use of specific ligands and additives can influence the reaction's efficiency and selectivity. researchgate.net Some methodologies even allow for the functionalization of the more challenging C-H bonds at the β-positions (C3 and C4). rsc.org
| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-biphenyl)(tBu)₂ / Cs₂CO₃ | Thiophene carboxamide | Aryl bromide | Triarylated thiophene | High | nih.gov |
| RhCl(CO){P[OCH(CF₃)₂]₃}₂ / Ag₂CO₃ | Thiophene | Aryl halide | Arylated thiophene | N/A | nih.gov |
| [RuCl₃(H₂O)n] / MesCO₂H | Arene | Aryl halide | Biaryl | High | rsc.org |
| Pd(OAc)₂ | Thiophene | Styrene | Alkenylated thiophene | N/A | mdpi.com |
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
A well-established and versatile strategy for functionalizing thiophenes involves initial halogenation followed by a variety of palladium-catalyzed cross-coupling reactions. jcu.edu.au This two-step process allows for the systematic and regioselective introduction of aryl, vinyl, and alkynyl groups.
Halogenation: Thiophene readily undergoes electrophilic halogenation with reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, typically at the 2- and 5-positions. jcu.edu.aunumberanalytics.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that pairs a halothiophene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. jcu.edu.auscirp.orgnih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. scirp.orgnih.gov It has been extensively used to synthesize biarylthiophenes and thiophene-containing polymers. nih.govrsc.org
Stille Coupling: The Stille coupling reaction involves the coupling of a halothiophene with an organotin compound, catalyzed by palladium. jcu.edu.auuga.edu This reaction is particularly useful for creating complex molecules and polymers due to its high functional group tolerance. uga.eduuwindsor.cawiley-vch.de
Heck Coupling: The Heck reaction couples halothiophenes with alkenes in the presence of a palladium catalyst and a base to form alkenylthiophenes. mdpi.comjcu.edu.auacs.org Dehydrogenative Heck reactions, which proceed via C-H activation, have also been developed for thiophenes. mdpi.comresearchgate.netacs.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. jcu.edu.aursc.orgmdpi.comscispace.com This reaction is a primary method for synthesizing alkynylthiophenes.
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki | 2-Bromothiophene | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Arylthiophene | nih.govmdpi.com |
| Stille | 2,5-Dibromothiophene | Organostannane | Pd(0) complex | Thiophene oligomer | jcu.edu.auuga.edu |
| Heck | 3-Bromothiophene | Methyl isocrotonate | Pd catalyst | Alkenylthiophene | jcu.edu.au |
| Sonogashira | 2-Iodothiophene | Trimethylsilylacetylene | CuI / PdCl₂(PPh₃)₂ | Alkynylthiophene | jcu.edu.aursc.org |
Electrophilic Aromatic Substitution Enhancements
Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. numberanalytics.comnumberanalytics.combhu.ac.in The sulfur atom activates the ring, making it more reactive than benzene (B151609). numberanalytics.combhu.ac.in Substitution typically occurs at the C2 position, as the intermediate carbocation is more resonance-stabilized than the one formed from attack at C3. uomustansiriyah.edu.iq
Recent enhancements in this area focus on improving regioselectivity and expanding the scope of electrophiles that can be used. The presence of substituents on the thiophene ring can direct incoming electrophiles to specific positions. researchgate.net For example, an ester group can be used as an activating and directing group to control the regioselectivity of sequential halogenations and subsequent cross-coupling reactions, allowing for the programmed synthesis of tetra-arylated thiophenes. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to predict the regioselectivity of electrophilic substitution on substituted thiophenes, further refining synthetic strategies. researchgate.net
Cyclization Reactions for Thiophene A Core Synthesis
The construction of the thiophene ring itself is a fundamental aspect of thiophene chemistry. Several classic and modified cyclization reactions are employed to build the thiophene core from acyclic precursors.
Mechanistic Variants of Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and widely used method for preparing thiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. uobaghdad.edu.iqpharmaguideline.com
The traditional sulfurizing agent is phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgpharmaguideline.comderpharmachemica.com However, this reagent can also act as a dehydrating agent, sometimes leading to furan (B31954) byproducts. organic-chemistry.orgderpharmachemica.com Lawesson's reagent has emerged as a milder and often more efficient alternative. organic-chemistry.orgderpharmachemica.com Mechanistic studies suggest that the reaction proceeds through the formation of a thioketone intermediate, rather than the sulfurization of a furan formed in situ. wikipedia.org Quantum chemical studies have explored the energetics of the cyclization step, indicating that water can mediate the reaction pathway. rsc.org
| Starting Material | Sulfurizing Agent | Key Features | Reference |
| 1,4-Dicarbonyl compound | Phosphorus Pentasulfide (P₄S₁₀) | Traditional method, can lead to furan byproducts. | organic-chemistry.orgpharmaguideline.comderpharmachemica.com |
| 1,4-Dicarbonyl compound | Lawesson's Reagent | Milder, often more efficient than P₄S₁₀. | organic-chemistry.orgderpharmachemica.com |
| 1,4-Dicarbonyl compound | Hydrogen Sulfide (B99878) (with acid catalyst) | Can be more efficient than P₄S₁₀. | derpharmachemica.com |
Gewald Reaction Modifications and Scope
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. arkat-usa.orgumich.edumdpi.com The classic reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. numberanalytics.comuobaghdad.edu.iqpharmaguideline.com
Over the years, numerous modifications have expanded the scope and utility of the Gewald reaction. arkat-usa.orgmdpi.com These include the use of different starting materials, such as α-mercaptoaldehydes or ketones, and variations in reaction conditions. arkat-usa.orgnih.gov Microwave-assisted synthesis and solid-supported methods have been developed to accelerate the reaction and simplify purification. arkat-usa.orgmdpi.com The mechanism, while not fully elucidated, is understood to involve a Knoevenagel-Cope condensation followed by sulfur addition and ring closure. arkat-usa.org The versatility and mild conditions of the Gewald reaction have made it a prominent method in combinatorial chemistry and for the synthesis of diverse thiophene libraries. arkat-usa.orgresearchgate.net
| Version/Modification | Reactants | Key Features | Reference |
| First Version | α-sulfanylaldehyde/ketone, α-activated acetonitrile (B52724), base | Two-step sequence: Knoevenagel-Cope condensation then intramolecular ring closure. | arkat-usa.org |
| Second Version (One-Pot) | Ketone/aldehyde, activated nitrile, elemental sulfur, amine base | Most efficient and straightforward version, though some substrates show limited reactivity. | mdpi.com |
| Microwave-Assisted | Standard Gewald reactants | Accelerated reaction times. | arkat-usa.orgmdpi.com |
| Solid-Supported | Standard Gewald reactants on a solid support | Facilitates purification. | arkat-usa.orgmdpi.com |
| Use of Cyanoacetone | Cyanoacetone, α-mercaptoaldehyde dimers | Yields novel 3-acetyl-2-aminothiophenes. | nih.gov |
Fiesselmann Thiophene Synthesis and Analogues
The Fiesselmann thiophene synthesis is a significant reaction in organic chemistry for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com This method involves the condensation of thioglycolic acid and its derivatives with α,β-acetylenic esters in the presence of a base. wikipedia.orgyoutube.com The reaction mechanism proceeds through the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. wikipedia.org A subsequent addition to the resulting double bond occurs, followed by cyclization initiated by the deprotonation of a thioglycolic acid ester moiety. wikipedia.org The resulting thiolane eliminates an alcoholate to form a ketone, and further elimination of a thioglycolic acid ester yields an α,β-unsaturated ketone that tautomerizes to the final 3-hydroxythiophene dicarboxylate product. wikipedia.org
A variation of this synthesis, developed by Lissavetzky, utilizes a cyclic β-ketoester and thioglycolic acid. wikipedia.org The product can be controlled by the addition of an alcohol, which favors the formation of a monoadduct. wikipedia.org In the absence of alcohol, a thioacetal is the primary product. wikipedia.org The Fiesselmann synthesis is versatile and has been applied to the production of various compounds with potential biological activities, including p38 kinase inhibitors and tyrosine kinase inhibitors. wikipedia.org It has also been used in the synthesis of potential antiallergy, antileishmanial, and antifungal agents. wikipedia.org
The reaction can also be adapted to produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikipedia.org This adaptability highlights the broad applicability of the Fiesselmann synthesis in creating a diverse range of thiophene analogues. wikipedia.orgderpharmachemica.com
Table 1: Key Features of the Fiesselmann Thiophene Synthesis
| Feature | Description | Reference |
| Reactants | α,β-acetylenic esters and thioglycolic acid derivatives | wikipedia.orgyoutube.com |
| Base | Required for the initial deprotonation and subsequent cyclization steps. | wikipedia.org |
| Primary Product | 3-hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgyoutube.com |
| Variations | Can be modified to produce 3-aminothiophenes by using nitrile-containing substrates. | wikipedia.org |
| Applications | Synthesis of biologically active compounds and functional materials. | wikipedia.org |
Cyclization of Functionalized Alkynes
The synthesis of thiophenes through the cyclization of functionalized alkynes represents a versatile and powerful strategy. chim.itnih.gov This approach often involves the reaction of alkynes with a sulfur source under various conditions to construct the thiophene ring. thieme-connect.de
One prominent method is the electrophilic cyclization of alkynes that have a nucleophilic sulfur atom, such as in 2-alkynylthioanisoles. chim.it This process can be initiated by electrophilic reagents like iodine, which activate the carbon-carbon triple bond, leading to intramolecular cyclization. chim.it The reaction conditions can influence the final product; for instance, the choice of solvent can affect the reaction rate. chim.it
Radical cyclization reactions also provide a pathway to thiophenes. For example, the reaction between diaryl disulfides and alkynyl esters, catalyzed by Et4NBr with K2S2O8 as an oxidizing agent, yields highly functionalized benzo[b]thiophenes. chim.it
Furthermore, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium ethyl xanthogenate (EtOCS2K) can produce a variety of substituted thiophenes. organic-chemistry.orgacs.org This reaction is thought to be initiated by the generation of a trisulfur (B1217805) radical anion (S3•−). organic-chemistry.orgacs.org
The reaction of butadiynes with sodium sulfide or hydrogen sulfide is an effective method for preparing 2,5-disubstituted thiophenes. thieme-connect.de Additionally, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols offers a route to substituted thiophenes through a 5-endo-dig S-cyclization mechanism. nih.gov
Table 2: Examples of Thiophene Synthesis via Cyclization of Functionalized Alkynes
| Alkyne Substrate | Sulfur Source/Reagent | Catalyst/Conditions | Product Type | Reference |
| 2-Alkynylthioanisoles | Internal Sulfur | Iodine | Benzo[b]thiophenes | chim.it |
| Diaryl disulfides & Alkynyl esters | Diaryl disulfides | Et4NBr, K2S2O8 | Benzo[b]thiophenes | chim.it |
| Alkynols | Elemental sulfur (S8) or EtOCS2K | Base-free | Substituted thiophenes | organic-chemistry.orgacs.org |
| Butadiynes | Sodium sulfide or Hydrogen sulfide | Polar solvents | 2,5-Disubstituted thiophenes | thieme-connect.de |
| 1-Mercapto-3-yn-2-ols | Internal Sulfur | PdI2/KI | Substituted thiophenes | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of thiophene derivatives aims to develop more environmentally benign and sustainable processes. semanticscholar.org This involves strategies such as using greener solvents, developing solvent-free reaction systems, and utilizing sustainable catalysts and reagents. semanticscholar.orgnih.gov
Solvent-Free Reaction Systems
Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste and eliminate the use of potentially hazardous solvents. semanticscholar.orgpsu.edu Several methodologies for thiophene synthesis have been adapted to solvent-free conditions.
For instance, the Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, has been successfully performed under solvent-free conditions at room temperature, using a ketone, ethyl cyanoacetate, elemental sulfur, and morpholine (B109124) as a catalyst. psu.edu This approach offers a mild, efficient, and simple "one-pot" synthesis of tetrasubstituted 2-aminothiophenes. psu.edu
Microwave-assisted organic synthesis (MAOS) is another powerful technique that often allows for solvent-free conditions. tandfonline.comtandfonline.comacs.org The synthesis of 1,5-benzothiazepine (B1259763) derivatives incorporating a thiophene moiety has been achieved under solvent-free microwave irradiation using silica (B1680970) sulfuric acid as a solid support, significantly reducing reaction times and improving yields compared to conventional heating methods. tandfonline.com Similarly, the Suzuki coupling of thienyl boronic acids with thienyl bromides has been carried out under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support to produce highly pure thiophene oligomers. acs.org
Mechanochemical methods, such as ball milling, also offer a solvent-free route to thiophene-based materials. The oxidative polymerization of 1,3,5-tris(2-thienyl)benzene has been achieved through mechanochemistry, resulting in a microporous thiophene polymer with a high surface area. rsc.orgrsc.org
Table 3: Comparison of Conventional and Solvent-Free Thiophene Synthesis Methods
| Reaction Type | Conventional Conditions | Solvent-Free Conditions | Advantages of Solvent-Free | Reference |
| Gewald Reaction | Ethanol solvent, 55°C, argon atmosphere | Room temperature, no solvent | Milder conditions, simpler procedure | psu.edu |
| 1,5-Benzothiazepine Synthesis | Reflux in acetic acid (10-12 h) | Microwave irradiation, solid support (60-120 s) | Drastically reduced reaction time, improved yields | tandfonline.com |
| Suzuki Coupling | Typically in organic solvents | Microwave irradiation, Al2O3 support | Rapid, high purity products, environmentally friendly | acs.org |
| Polymerization | Solution-based polymerization | Mechanochemical (ball milling) | Higher surface area polymer, scalable, no solvent waste | rsc.orgrsc.org |
Organocatalytic and Biocatalytic Approaches
The use of organocatalysts and biocatalysts in thiophene synthesis aligns with green chemistry principles by avoiding potentially toxic metal catalysts and often allowing for milder reaction conditions.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of thiophene derivatives. A one-pot methodology for producing optically active trisubstituted thiophenes has been developed using an organocatalytic reaction cascade. acs.orgfigshare.com This approach starts with readily available α,β-unsaturated aldehydes and employs an amino-catalyzed epoxidation or aziridination, followed by a ring annulation with a thioamide to yield the thiophene product with high enantioselectivity. acs.org Another example involves the use of a quinine-derived bifunctional thiourea (B124793) catalyst for the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones, producing polycyclic benzo[b]thiophene derivatives in good yields and excellent enantioselectivities. rsc.org
Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing thiophene-containing molecules. Lipases have been used to catalyze the trimolecular condensation of thiophene-2-carbaldehyde (B41791) with acetone (B3395972) and primary aromatic amines to produce new Mannich bases under mild, eco-friendly conditions. mdpi.com In another application, laccase from Trametes versicolor has been immobilized on an electrode to create a biocatalyst for the selective electro-oxidation of 2-thiophene methanol (B129727) to 2-thiophene carboxaldehyde, a valuable intermediate in various industries. researchgate.net Vanadium-dependent haloperoxidases have also been employed in a biocatalytic strategy for the cleavage of thioketals, a reaction that typically requires harsh chemical reagents. acs.org These examples demonstrate the potential of enzymes to perform specific transformations on thiophene substrates with high efficiency and selectivity.
Sustainable Reagent and Feedstock Utilization
A key aspect of green chemistry is the use of renewable and sustainable raw materials to reduce reliance on fossil fuels. bohrium.comrsc.org
Recent research has focused on synthesizing thiophenes from biomass-derived feedstocks. For example, two thiophene diesters have been synthesized from methyl levulinate, which is derived from biomass, and elemental sulfur, a cheap and abundant byproduct of the fossil fuel industry. nih.govresearchgate.net This approach provides a more sustainable route to thiophenes compared to methods relying on reagents like Lawesson's Reagent. nih.govresearchgate.net The use of biomass as a starting point is advantageous because these materials are often more functionalized than petrochemical feedstocks. bohrium.com
The choice of reagents also plays a crucial role in the sustainability of a synthetic process. The use of inexpensive, safe, and readily available inorganic reagents is preferred. For instance, a green method for the synthesis of halogenated thiophenes employs sodium halides, such as table salt, as a source of electrophilic halogens in combination with copper(II) sulfate (B86663) pentahydrate in ethanol. nih.gov This method avoids the use of toxic halogenated solvents and harsh cyclizing agents. nih.gov Similarly, elemental sulfur is a readily available and less hazardous sulfur source compared to many organosulfur reagents and has been used in various green thiophene syntheses, including solvent-free and biomass-based approaches. psu.edunih.gov
Modern Synthetic Techniques for this compound Preparation
Modern synthetic techniques for preparing thiophene-based structures increasingly focus on efficiency, selectivity, and sustainability. These methods often employ novel catalysts, reaction conditions, and strategies to construct the thiophene ring with desired functionalities.
Direct arylation has become a powerful tool for synthesizing thiophene-containing organic electronic materials. acs.org This palladium-catalyzed method allows for the coupling of thiophenes with aryl halides, offering advantages over traditional cross-coupling reactions such as higher yields, fewer synthetic steps, and the avoidance of organometallic intermediates. acs.org
Microwave-assisted synthesis is another modern technique that significantly accelerates reaction times and often improves yields. tandfonline.comtandfonline.com It has been effectively used in the solvent-free synthesis of thiophene derivatives, such as in the preparation of 2-amino-3-aryl-5-substituted thiophenes using a KF-Al2O3 solid support. tandfonline.com This method is advantageous for its speed and for enabling reactions that might be inefficient under conventional heating.
The development of novel catalytic systems is also at the forefront of modern thiophene synthesis. For example, a functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride, has been used as a heterogeneous, metal-free catalyst for the synthesis of 2,4-substituted thiophenes from aryl methyl ketones and elemental sulfur under solvent-free conditions. ua.esresearchgate.net This catalyst is easily prepared, separated from the reaction mixture, and can be reused, adding to the sustainability of the process. ua.esresearchgate.net
Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and atom-economical approach. An expedient synthesis of thieno[3,2-b]thiophenes has been developed through a cascade cyclization of alkynyl diol derivatives, using a trisulfur radical anion (S3•−) as an efficient sulfurization reagent. mdpi.com
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and simplified scalability. polimi.itmdpi.com
In the realm of thiophene derivatives, flow chemistry has been successfully applied to the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT). Researchers have demonstrated a telescoped process where the Grignard metathesis of 2,5-dibromo-3-hexylthiophene (B54134) is performed in a tube reactor, followed by the introduction of a Ni(dppp)Cl₂ catalyst to initiate polymerization. beilstein-journals.org This method allows for precise control over molecular weight by adjusting monomer-to-catalyst ratios through flow rates, a significant advantage over traditional batch processing. beilstein-journals.org The entire two-step reaction can be conducted under superheated conditions, showcasing the robustness of flow systems. beilstein-journals.org
Key research findings in the flow synthesis of P3HT are summarized below:
| Parameter | Description | Significance |
| Reaction Type | Grignard Metathesis Polymerization (GRIM) | Enables controlled synthesis of conjugated polymers. |
| Starting Material | 2,5-dibromo-3-hexylthiophene | A common precursor for P3HT synthesis. beilstein-journals.org |
| Catalyst | Ni(dppp)Cl₂ | Effectively initiates the Kumada polymerization step in flow. beilstein-journals.org |
| System | Telescoped two-step continuous-flow reactor | Combines Grignard formation and polymerization into a single continuous process. beilstein-journals.org |
| Advantage | Good molecular-weight control | Achieved by adjusting reagent concentrations and flow rates. beilstein-journals.org |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been particularly effective for the synthesis of various thiophene scaffolds.
One prominent example is the microwave-assisted Gewald reaction, a multicomponent condensation to form 2-aminothiophenes. Under solvent-free conditions using a solid support like basic aluminum oxide, ketones, cyanoacetates (or cyanoacetamides), and elemental sulfur react rapidly under microwave irradiation to produce 2-amino-thiophene-3-carboxylic derivatives in high yields. tandfonline.com This approach is significantly faster and more efficient than the traditional thermal method, which often requires long heating times and results in lower yields, especially for derivatives like tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides. tandfonline.com
Another application involves the rapid synthesis of 3-aminobenzo[b]thiophenes. By heating 2-halobenzonitriles and methyl thioglycolate with triethylamine (B128534) in DMSO under microwave irradiation at 130 °C, the desired products can be obtained in as little as 11 minutes, with yields ranging from 58–96%. rsc.org This method has been applied to the synthesis of core scaffolds for various kinase inhibitors. rsc.org
The table below compares conventional and microwave-assisted synthesis for a selection of thiophene derivatives. tandfonline.com
| Product | Conventional Method Yield | Microwave-Assisted Yield |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 78% | 85% |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 80% | 89% |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 81% | 92% |
| N-phenyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 67% | 95% |
Photochemical and Electrochemical Routes
Photochemical Synthesis utilizes light to initiate chemical reactions, often enabling unique transformations that are inaccessible through thermal methods. The synthesis of thieno[3,2-c]chromenes provides a compelling example. Irradiation of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes with UV light (254 nm) in acetonitrile prompts an efficient ring-closure to form the target 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields. thieme-connect.com This photochemical cyclization was found to be superior to palladium-catalyzed intramolecular arylation methods. thieme-connect.com The photochemistry of thiophene S-oxides has also been studied, revealing that their reactivity upon photoirradiation is highly dependent on the substitution pattern on the thiophene ring. mdpi.org
Electrochemical Synthesis employs electrical current to drive redox reactions, offering a reagent-free method for polymerization and cyclization. This technique is particularly useful for synthesizing conductive polymers and complex macrocycles. For instance, copolymers of thiophene and aniline (B41778) have been synthesized via electrochemical polymerization in acetonitrile with lithium perchlorate (B79767) as the supporting electrolyte. jept.de This process involves the electrochemical oxidation of the monomers to their radical cations, which then combine to form the polymer. jept.de Researchers have also used electrochemical methods to create poly(3-thiophene acetic acid) (PTAA) nanowires by using water-soluble macromolecules as templates on an indium tin oxide electrode. rsc.org A notable achievement in this area is the mild electrochemical oxidative procedure used to prepare a large, thiophene-containing cyclo sciensage.infopyrrole from its terpyrrole precursor, highlighting the utility of electrochemistry in constructing complex macrocyclic structures. nih.govresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules is of paramount importance in pharmaceutical development, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For thiophene derivatives, stereoselectivity has been achieved using chiral auxiliaries. One approach involves the use of Schöllkopf's 'bislactim ether' chiral auxiliary for the synthesis of conformationally constrained bis(amino acids) where a disubstituted thiophene ring acts as a bridge. scispace.com For example, alkylation of the lithiated (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with 2,5-bis(chloromethyl)thiophene (B1599725) resulted in the dialkylated product with a high diastereomeric excess (96% d.e.). scispace.com Subsequent hydrolysis under mild acidic conditions yields the desired (S,S)-bis(amino acid) ester without racemization. scispace.com
Biocatalysis also offers a powerful route for the stereoselective synthesis of chiral sulfur compounds. ucl.ac.uk Monooxygenase enzymes have been employed for the enantiodivergent synthesis of optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). ucl.ac.uk Furthermore, novel C-N axial chiral iodoarenes containing a thiophene derivative have been developed as organocatalysts for the stereoselective α-oxytosylation of ketones, achieving up to 80% enantiomeric excess. d-nb.info These methods represent significant progress in controlling the chirality of complex molecules containing a thiophene core.
| Method | Chiral Control | Target Molecule Type | Key Finding |
| Chiral Auxiliary | Schöllkopf 'bislactim ether' | Thiophene-bridged bis(amino acids) | High diastereoselectivity (96% d.e.) in alkylation. scispace.com |
| Organocatalysis | C-N Axial Chiral Iodoarenes | α-Oxytosylated Ketones | Good to high enantioselectivity (up to 80% ee). d-nb.info |
| Biocatalysis | Monooxygenase Enzymes | Optically Pure Sulfoxides | Excellent enantioselectivity (up to 99% ee). ucl.ac.uk |
Reactivity Profiles and Mechanistic Investigations of Thiophene a Transformations
Electrophilic Aromatic Substitution Reactivity on Thiophene (B33073) A (e.g., Nitration, Sulfonation, Acylation)
Thiophene is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), a characteristic attributed to the electron-donating nature of the sulfur atom. fishersci.atwikipedia.orgnih.govwikipedia.org The preferred positions for electrophilic attack are the α-carbons (C2 and C5) due to the greater stability of the intermediate σ-complex formed at these positions. fishersci.atwikipedia.org
Nitration: Thiophene can be nitrated using a mixture of nitric and sulfuric acids. This reaction typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. nih.gov
Sulfonation: Thiophene readily undergoes sulfonation. nih.gov
Acylation (Friedel-Crafts): Friedel-Crafts acylation of thiophenes generally proceeds with good yields. wikipedia.orgnih.gov The reaction occurs preferentially at the α-position. For instance, when both α-positions are alkyl-substituted, acylation takes place at the β-position, leading to compounds like 2,5-dimethyl-3-acetylthiophene. nih.gov
The regioselectivity of electrophilic substitution on thiophene is summarized in the table below:
| Reaction Type | Electrophile | Preferred Position(s) | Major Product Example |
| Nitration | Nitronium ion (NO₂⁺) | C2 > C3 | 2-nitrothiophene (major), 3-nitrothiophene |
| Bromination | Br⁺ | C2 > C3 | 2-bromothiophene (major), 3-bromothiophene |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | C2 | 2-acylthiophene (e.g., 2-acetylthiophene) |
| Friedel-Crafts Acylation (2,5-disubstituted) | Acylium ion (RCO⁺) | C3 | 2,5-dimethyl-3-acetylthiophene |
Nucleophilic Substitution Reactions of Substituted Thiophene A
While thiophene is generally less susceptible to nucleophilic substitution compared to other heterocycles, these reactions can occur under specific conditions, particularly with substituted thiophenes. fishersci.atnih.gov Nucleophilic substitution reactions typically require the presence of a suitable leaving group on the thiophene ring, such as a halogen or a sulfonate group. nih.gov The reaction is often facilitated by strong nucleophiles and polar aprotic solvents. nih.gov Electron-withdrawing substituents on the thiophene ring significantly enhance its reactivity towards nucleophilic attack. fishersci.atnih.gov For example, the increased reactivity of the thiophene ring in nucleophilic substitution is observed in the case of 2-bromo-5-nitrothiophene, where the nitro group activates the ring for nucleophilic displacement of bromine. nih.govuni.lu
Organometallic Transformations of this compound Derivatives
Thiophenes are known to interact with various transition metal complexes, leading to a range of organometallic transformations. thegoodscentscompany.comfishersci.ca These reactions are pivotal in modern organic synthesis for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are highly versatile and widely employed for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving thiophene derivatives. fishersci.ptchem960.comuni.lunih.gov These reactions are particularly prominent in the synthesis of pharmaceuticals and advanced materials due to their mild reaction conditions, high selectivity, and efficiency. uni.lu
Examples of Palladium-Catalyzed Transformations:
C-N Bond Formation: Palladium-catalyzed C-N cross-coupling of amines and aryl halides (or pseudohalides) is a general method for preparing aromatic amines. fishersci.pt For instance, the synthesis of thiophene-based drug candidates has involved the palladium-catalyzed coupling of aryl bromides with benzophenone (B1666685) imine. fishersci.pt N-arylation of hydrazine (B178648) derivatives with halothiophenes has also been demonstrated for the synthesis of HCV inhibitors. fishersci.pt The choice of ligands (e.g., bulky, monodentate phosphine (B1218219) ligands with a biaryl backbone or bidentate ligands like Xantphos) and reaction conditions (e.g., weak bases like K₃PO₄) are crucial for the success and functional group tolerance of these transformations. chem960.comnih.gov
The table below illustrates examples of palladium-catalyzed C-C and C-N bond formations involving thiophene derivatives:
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Research Finding/Application |
| C-N Coupling | Halothiophenes | Amines/Hydrazines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Arylated Amines/Hydrazines | Synthesis of thiophene-based drug candidates, HCV inhibitors fishersci.ptnih.gov |
| C-C Coupling | Aryl bromides (thiophene-containing) | Organometallic reagents (e.g., organoborons, organostannanes) | Pd catalyst with specific ligands | Biaryls, functionalized thiophenes | Broad utility in pharmaceutical and agrochemical synthesis uni.lu |
Ruthenium and rhodium complexes have emerged as powerful catalysts for the direct C-H functionalization of thiophene derivatives, offering atom- and step-economical synthetic routes.
Ruthenium Catalysis: Ruthenium-catalyzed C-H bond arylations of thiophenes have been achieved with high chemo- and site-selectivity, often utilizing carboxylic acids as cocatalysts or removable directing groups. uni.lunih.gov For instance, ruthenium(II) catalysis has been applied to the C3 alkylation of the thiophene ring in 2-(thiophene-2-carbonyl)-1-methylimidazoles with acrylic acid derivatives. uni.lu Ruthenium-catalyzed C-H amidation reactions have also been developed, forming C-N bonds by exploiting cyclic amides as directing groups. americanelements.com
Rhodium Catalysis: Rhodium complexes are effective in C-H functionalization reactions of thiophenes. Examples include the rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes, leading to the efficient construction of thienopyrrole frameworks through acetylamino-directed C-H bond cleavage at the C2-position. uni.lu Rhodium/silver-catalyzed oxidative coupling with alkenes has also enabled the regioselective C3-alkenylation of thiophene-2-carboxylic acids without decarboxylation. americanelements.com Furthermore, rhodium-catalyzed trans-bis-silylation has been reported for the synthesis of thiophene-fused siloles. wikidata.org
The table below provides a summary of key Ruthenium and Rhodium catalyzed reactions:
| Catalyst | Reaction Type | Thiophene Substrate (Example) | Key Features | Product Type (Example) |
| Ruthenium | C-H Arylation | Thiophenes (with directing groups) | Carboxylic acids as cocatalysts, removable directing groups | Arylated thiophenes |
| Ruthenium | C3 Alkylation | 2-(Thiophene-2-carbonyl)-1-methylimidazoles | Weak carboxylate-assisted oxidative C-H/C-H coupling | C3-alkylated thiophenes |
| Ruthenium | C-H Amidation | Various thiophenes | Cyclic amides as directing groups, mild conditions | Ortho-amidated thiophenes |
| Rhodium | Direct Annulation | (Acetylamino)thiophenes with alkynes | Acetylamino-directed C-H cleavage at C2 | Thienopyrroles |
| Rhodium | C3-Selective Alkenylation | Thiophene-2-carboxylic acids | Oxidative coupling with alkenes, regioselective | C3-alkenylated thiophenes |
| Rhodium | Trans-Bis-Silylation | 3-ethynyl-2-pentamethyldisilanylthiophene derivatives | Intramolecular reaction | Thiophene-fused siloles |
Palladium-Catalyzed C-C and C-N Bond Formations
Ring-Opening and Ring-Closing Reaction Mechanisms of this compound Heterocycle
Thiophene's heterocyclic nature allows for both ring-opening and ring-closing reactions under specific conditions, which are important for its synthesis and degradation pathways.
Ring-Opening Reactions:
Photoinduced Ring-Opening: Photoexcited thiophene molecules can undergo non-radiative decay to the ground state via a ring-opening mechanism. This process involves the elongation of a C-S bond and is considered a likely reason for the lack of fluorescence in thiophene and its ultrafast S1 vibrational level decay. nist.govfishersci.se
Organolithium-Mediated Ring-Opening: Fused thiophene derivatives, such as dithieno[2,3-b:3',2'-d]thiophene, can undergo ring-opening reactions in the presence of strong organolithium reagents like n-butyllithium (n-BuLi). This process leads to the cleavage of the central thiophene ring and the formation of carbanion intermediates, which can then be functionalized. The nucleophilicity of the aryllithium reagents influences the efficiency of this ring-opening.
Ring-Closing Reactions (Synthesis of Thiophenes):
Paal-Knorr Synthesis: Thiophenes can be synthesized from 1,4-dicarbonyl compounds by heating them with sulfur-containing reagents like phosphorus pentasulfide. fishersci.atwikipedia.org
Gewald Aminothiophene Synthesis: This method involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur to yield 2-aminothiophenes. fishersci.at
Baldwin's Rules: In the context of ring-closure reactions, Baldwin's rules provide guidelines for favored cyclization pathways. For instance, in certain intramolecular additions, a thiol analogue cyclizes readily to form a thiophene ring, whereas the oxygen analogue fails to cyclize, highlighting the role of the heteroatom in ring formation.
Radical Reactions and Photoreactivity of this compound Systems
Thiophene systems participate in various radical reactions and exhibit distinct photoreactivity.
Radical Reactions:
Reaction with Peroxyl Radicals (ROO˙): Thiophene derivatives, such as thiophene-tocopherols, can act as chain-breaking antioxidants by reacting with alkylperoxyl radicals through H-atom transfer. Theoretical calculations have indicated the importance of noncovalent O˙⋯S interactions in stabilizing conformers and influencing the O-H bond dissociation enthalpy.
Reaction with Molecular Oxygen: Thiophene reacts with singlet molecular oxygen primarily via a [2+4] cycloaddition, leading to the formation of endoperoxides. Alkylation of the thiophene ring can lower the energy barrier for this addition pathway. Reactions with triplet oxygen involve direct hydrogen abstraction and addition/elimination pathways, although these typically have higher energy barriers and are more significant in high-temperature processes. The addition of hydroperoxyl radicals (HO₂) to the α and β carbons of thiophene are identified as the most favored initial pathways in its oxidation.
Photoreactivity:
Photoinduced Ring-Opening: As mentioned previously, thiophene's photoexcited singlet states undergo rapid non-radiative decay via ring-opening, which contributes to its lack of fluorescence. nist.govfishersci.se This mechanism involves significant geometric changes, potentially leading to highly vibrationally excited ring-opened isomers. fishersci.se
Fluorescence Discoloration: Certain thiophene-benzene alternating ribbons have shown observable fluorescence discoloration under strong UV irradiation, indicating photoreactivity that can lead to electron transfer and the formation of radical species.
Antiradical Properties: The incorporation of thiophene groups can influence the antiradical properties of compounds, as seen in thiophene-tocopherol derivatives, where they act as antioxidants.
Kinetic and Thermodynamic Analyses of this compound Reaction Pathways
The understanding of thiophene's reactivity is significantly enhanced by detailed kinetic and thermodynamic investigations, which elucidate reaction rates, activation barriers, and energy changes associated with various transformation pathways. These analyses are crucial for optimizing industrial processes, predicting environmental behavior, and designing novel synthetic routes.
Kinetic Studies
Kinetic studies provide insights into the rates at which thiophene (this compound) undergoes chemical transformations and the factors influencing these rates.
Hydrodesulfurization (HDS) Thiophene hydrodesulfurization (HDS) is a critical process for removing sulfur from fuels. Studies on MoS₂ catalysts reveal two parallel reaction routes: direct desulfurization (DDS) and hydrogenation (HYD) osti.govosti.gov. The dominant pathway is temperature-dependent; the HYD route prevails at lower temperatures (500–600 K), leading to C₄H₈ formation, while the DDS route becomes dominant above 650 K, producing C₄H₆ on Mo- and Mo-S edges osti.govosti.gov. On the S-edge, the DDS route is the major pathway across the entire 500–750 K range osti.govosti.gov. The activation barrier for butadiene (C₄H₆) formation via the DDS route has been calculated as 1.22 eV osti.gov.
On supported Ru clusters, the HDS of thiophene involves parallel pathways to form butadiene and butenes (via DDS) and tetrahydrothiophene (B86538) (via HYD) berkeley.edu. Kinetic and isotopic data suggest that active sites reside on sulfur-saturated Ru metal clusters, with elementary steps including quasi-equilibrated H₂ and H₂S heterolytic dissociation and thiophene binding berkeley.edu. Hydrogenation proceeds via the addition of protons to η⁴ thiophene species, while desulfurization involves C-S activation in η¹(S) species, aided by H species formed from H₂ dissociation berkeley.edu.
For CoMo/γ-Al₂O₃ catalysts, kinetic studies of thiophene HDS at temperatures between 175 and 275 °C and pressures from 30 to 60 bar indicate that surface reactions between adsorbed thiophene or butene and competitively adsorbed hydrogen are the rate-determining steps researchgate.netresearchgate.net. Similarly, investigations on a supported Mo-Co-Ni catalyst, conducted from 200 to 275 °C and 30 to 60 bar, utilized the Arrhenius equation to determine kinetic parameters such as activation energy (E_HDS) and pre-exponential factor (A) academie-sciences.fr.
Electrophilic Aromatic Substitution (EAS) Thiophene is known to be more reactive than benzene in electrophilic aromatic substitution reactions, with preferential substitution occurring at position 2 pearson.come-bookshelf.depearson.com. The kinetics of thiophene nitration in sulfuric and perchloric acid have been studied, revealing a mechanism similar to that of benzene compounds, though thiophene's high reactivity can lead to complications like nitrosation rsc.org.
Bromination kinetics of thiophene and its derivatives have been investigated in acetic acid solutions isca.meniscpr.res.in. For the bromination of thiophene-2-sulfonic acid in aqueous solution at pH 7 and 24.5 °C, the specific reaction rate (k) was found to be 106.0 M⁻¹s⁻¹ isca.me. This reduced reactivity compared to thiophene is attributed to the electron-withdrawing sulfonic acid group, which hampers the electrophilic attack isca.me.
Oxidation Reactions The reaction of thiophene with atomic oxygen (O(³P)) has been studied, and the rate constants in the temperature range of 379–525 K can be described by the Arrhenius expression: k = (1.6 ± 0.2)× 10¹² exp (–240 ±/RT) cm³ mol⁻¹ s⁻¹ rsc.org.
Oxidation initiated by hydroxyl (OH) radicals primarily proceeds via addition to a carbon atom adjacent to the sulfur atom, identified as the most kinetically efficient pathway nih.gov. These reactions can exhibit negative activation energies, implying that high pressures are required to reach the high-pressure limit nih.gov. Kinetic rate constants have been estimated using variational transition state theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory nih.gov.
For reactions with hydroperoxyl (HO₂) radicals, additions to the α and β carbons of thiophene are the most favored initial steps researchgate.netdntb.gov.uanih.gov. The rate constants for these addition pathways show a positive temperature dependence and a negative pressure dependence dntb.gov.uanih.gov. Theoretical studies on the oxidation of thiophene by singlet and triplet molecular oxygen indicate that barriers for reaction with triplet oxygen are significantly high (>30 kcal mol⁻¹), suggesting that direct oxidation by ground state oxygen is only substantial in high-temperature processes researchgate.net.
Polymerization The electrochemical polymerization kinetics of thiophene have been studied. In the absence of additives, the polymerization rate is first order with respect to monomer concentration dtic.milacs.org. When 2,2'-bithiophene (B32781) or 2,2':5',2''-terthiophene are present, the rate becomes 0.5 order in their concentration dtic.milacs.org. A proposed mechanism involves electrophilic aromatic substitution of radical cations to neutral thiophene monomers dtic.mil. Quantum mechanical calculations also support a radical mechanism for polythiophene formation wikipedia.org.
Table 1: Selected Kinetic Parameters for Thiophene Reactions
| Reaction Type | Reactant(s) | Conditions | Kinetic Parameter | Value | Citation |
| HDS (DDS Route) | Thiophene → Butadiene | MoS₂ catalyst | Activation Barrier (Ea) | 1.22 eV | osti.gov |
| Bromination | Thiophene-2-sulfonic acid + Br₂ | Aqueous, pH 7, 24.5 °C | Specific Reaction Rate (k) | 106.0 M⁻¹s⁻¹ | isca.me |
| Oxidation | Thiophene + O(³P) | 379–525 K | Arrhenius Expression (k) | (1.6 ± 0.2)× 10¹² exp (–240 ±/RT) cm³ mol⁻¹ s⁻¹ | rsc.org |
| Polymerization | Thiophene (monomer) | Electrochemical, no additives | Reaction Order (Monomer) | 1st Order | dtic.milacs.org |
| Polymerization | Thiophene + Bithiophene/Terthiophene | Electrochemical | Reaction Order (Additives) | 0.5 Order | dtic.milacs.org |
Thermodynamic Analyses
Thermodynamic analyses provide crucial data on the energy changes (enthalpy, entropy, Gibbs free energy) that occur during thiophene transformations, indicating the spontaneity and equilibrium position of reactions.
Hydrodesulfurization (HDS) In the HDS of thiophene over MoS₂ catalysts, the reaction energy for the formation of butadiene (C₄H₆) via the direct desulfurization (DDS) route has been determined to be -0.99 eV, indicating an exothermic process osti.gov. For HDS over CoMo/γ-Al₂O₃ catalysts, comprehensive kinetic models have estimated important thermodynamic parameters such as enthalpies of adsorption, Gibbs free energies, and adsorption entropies for various reaction steps researchgate.net.
Oxidation Reactions Theoretical studies on the atmospheric oxidation of thiophene by hydroperoxyl radicals (HO₂) have predicted thermochemical properties including free energy, enthalpy, internal energy, and entropy for thiophene, HO₂ radicals, and related species in the simulated reactions nih.gov. For the reaction of thiophene with molecular oxygen, the standard enthalpy for the formation of an oxirane-like bicyclic product is reported as 5.98 kcal mol⁻¹, indicating an endothermic reaction researchgate.net.
Other Transformations In the context of thiophene conversion over zeolites, thermodynamic analyses show that reactions such as thiophene alkylation, dimerization, and cyclization are exothermic and thus thermodynamically favored at lower temperatures conicet.gov.ar. Conversely, reactions involving thiophene ring opening, hydrogen addition, or cracking are endothermic and are thermodynamically favored at higher temperatures conicet.gov.ar.
Table 2: Selected Thermodynamic Parameters for Thiophene Reactions
| Reaction Type | Reactant(s) / Product(s) | Conditions | Thermodynamic Parameter | Value | Citation |
| HDS (DDS Route) | Thiophene → Butadiene | MoS₂ catalyst | Reaction Energy | -0.99 eV | osti.gov |
| Bromination | Thiophene-2-sulfonic acid + Br₂ | Aqueous | Entropy Change (ΔS) | -39.00 J mol⁻¹K⁻¹ | isca.me |
| Oxidation | Thiophene + O₂ → Oxirane-like bicyclic product | Gas phase | Standard Enthalpy | 5.98 kcal mol⁻¹ | researchgate.net |
| Carboxylation | Thiophene + CO₂ → Thiophene-2-carboxylate | Pd(II)-catalyzed | Gibbs Free Energy Change | -1.55 kcal/mol (exergonic) | mdpi.com |
| Carboxylation | C-H bond cleavage step | Pd(II)-catalyzed | Activation Free Energy Barrier (CMD mode) | 10.59 kcal/mol | mdpi.com |
Computational and Theoretical Chemistry Studies of Thiophene a
Electronic Structure and Molecular Orbital Analysis of Thiophene (B33073) A
Understanding the electronic structure and molecular orbitals of Thiophene A is crucial for predicting its reactivity, optical properties, and charge transport characteristics. Various quantum chemical methods are employed for this purpose.
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic and structural properties of this compound and its derivatives. DFT calculations are performed to estimate geometric structures, electronic properties such as ionization potential, electron affinity, and electronic excitation energies, as well as vibrational frequencies mdpi.comresearchgate.netbeilstein-journals.orgacs.orgacs.orgjmaterenvironsci.com. For instance, studies on thiophene carboxylic acid thiourea (B124793) derivatives have employed DFT calculations with basis sets like 6-311G(d,p) to predict optimized molecular structures and the energies of individual molecular orbitals mdpi.com.
DFT has been instrumental in exploring how monomer properties influence the electronic and structural characteristics of polythiophenes, including parameters like HOMO, LUMO, and band gap arxiv.org. Calculations on oligomers of 3-(p-fluorophenyl)-thiophene (FPT) have used DFT to estimate geometric and electronic structures, conjugated lengths, bandwidths, and energetic properties, revealing that doped oligomers exhibit more planar chains and significantly reduced band gap energies compared to their neutral forms researchgate.net. The effect of substituents on the electronic structure and band gap of thiophenes has also been studied using periodic DFT calculations, showing that while singly bonded substituents might alter monomer/dimer properties, phenyl-substituted or vinyl-bridged polythiophenes can drastically modify band gaps beilstein-journals.org. Furthermore, DFT, including dispersion corrections, has been used to investigate the arrangement of methyl-terminated terthiophenes inside carbon nanotubes, demonstrating that confinement can modulate electronic and absorption properties by changing interchain interactions acs.org.
Beyond DFT, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods (e.g., CCSD, CCSD(T)), provide more accurate descriptions of electron correlation and are often used for benchmark studies or when higher precision is required mst.eduaip.org. These methods are particularly valuable for studying intermolecular interactions, such as π-stacking in thiophene oligomers researchgate.net. For example, MP2/6-31+G(d,p) level calculations have been used to explore the potential energy surface of π-stacked thiophene clusters (dimer, trimer, tetramer), examining inter-ring distance and tilting researchgate.net. Coupled cluster methods like CCSD and CC3 have been applied to characterize the torsional profiles of small oligomers, such as 2,2′-bithiophene, providing rigorous insights into their conformational preferences mst.edu. High-level ab initio computations, including second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) at CCSD and CC3 levels, have also been performed to assign photoabsorption spectra and understand the excited electronic states of thiophene researchgate.net.
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity, stability, and optoelectronic properties of this compound and its derivatives scielo.brmdpi.comrsc.orgnih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter, as a smaller gap often indicates higher chemical reactivity, lower kinetic stability, and enhanced charge transfer characteristics, which are desirable for optoelectronic applications scielo.brmdpi.comrsc.orgnih.gov.
Studies on thiophene oligomers have revealed that increasing the π-bridge length generally leads to a reduction in the band gap, making them more suitable for optoelectronic applications scielo.br. For instance, a thiophene monomer with one π-bridge was found to have a HOMO of -5.14 eV, a LUMO of -2.27 eV, and a band gap of 2.69 eV scielo.br. The FMOs of thiophene monomers are typically delocalized over the entire molecule scielo.brresearchgate.net. In thiophene sulfonamide derivatives, the HOMO-LUMO energy gap values ranged from 3.44 to 4.65 eV, influencing their stability and nonlinear optical (NLO) responses; compounds with lower gaps tend to exhibit higher hyperpolarizability mdpi.com.
Table 1: Representative HOMO-LUMO Gap Values for Thiophene Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Thiophene Monomer (1 π-bridge) | -5.14 | -2.27 | 2.69 | scielo.br |
| Thiophene Oligomer (extended π-bridge) | - | - | 1.47 - 2.69 | scielo.br |
| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 | mdpi.com |
| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 | mdpi.com |
| Thieno[3,2-b]thiophene-based compound (DBTD4) | -5.553 | -2.671 | 2.882 | rsc.org |
The aromaticity of this compound, a five-membered heterocyclic compound, is a key characteristic that influences its stability and reactivity. Computational methods employ various indices to quantify aromaticity and analyze π-electron delocalization. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two commonly used indices nih.govnih.govmdpi.commdpi.com.
HOMA is a geometry-based index that quantifies aromaticity based on the bond length equalization within the ring, with values close to 1 indicating a high degree of cyclic π-electron delocalization nih.govmdpi.com. NICS, on the other hand, is a magnetic criterion that assesses the induced ring current in an external magnetic field; negative NICS values suggest diatropic (aromatic) character, while positive values indicate paratropic (anti-aromatic) character nih.govmdpi.com. Studies have shown that while NICS values can sometimes be in opposition to HOMA or aromatic stabilization energy (ASE) for certain heterocyclic compounds, HOMA is a viable alternative to NICS in probing aromaticity, especially given its computational ease nih.govnih.gov. The HOMA values for fused thiophene rings in certain anti-kekulene analogues were found to be very small, indicating significant attenuation of cyclic π-conjugation mdpi.com. The NICS(1)zz values for these thiophene rings were close to zero, suggesting negligible diatropic character mdpi.com.
Table 2: Aromaticity Indices for Thiophene
| Index | Value | Interpretation | Reference |
| HOMA | >0.7 | Aromatic | mdpi.com |
| NICS(1)zz | Close to 0 | Negligible diatropic character (for fused thiophene rings in certain analogues) | mdpi.com |
Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO-LUMO Gap)
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecular systems, including conformational changes and interactions in condensed phases.
Conformational analysis of this compound derivatives, particularly oligothiophenes, is crucial as their geometric structure directly impacts their physical and electronic properties, especially in conductive polymers beilstein-journals.orgacs.org. MD simulations allow for the exploration of the conformational space, including inter-ring dihedral angles, which influence the overlap of pz orbitals and thus the delocalization of π electrons along the conjugation chain acs.orgharvard.edu.
For example, MD simulations have been used to study the conformational analysis of oligothiophenes and oligo(thienyl)furans, determining conformationally averaged structures and comparing theoretical Nuclear Overhauser Effect (NOE) buildup curves with experimental data acs.org. These simulations have shown that inter-ring dihedral angles can vary over time, indicating adequate sampling of the conformational space acs.org. The torsional profile between adjacent thiophene rings is particularly important for the electrical properties of polythiophenes acs.org. MD simulations have also been employed to investigate the high-temperature liquid-crystalline phase behavior of α-unsubstituted oligothiophenes, revealing the dependence of phase transitions on molecular length and providing insights into molecular organization and conformational properties rsc.org. Furthermore, combined DFT and MD approaches have been utilized to predict the most thermodynamically stable stereoisomers in solution for novel lower-rim thiophene-substituted resorcin researchgate.netarenes and pyrogallol (B1678534) researchgate.netarenes, analyzing geometric features and solute-solvent interactions digitellinc.com.
Intermolecular Interactions and Solvent Effects
Computational studies extensively investigate intermolecular interactions and solvent effects on thiophene and its derivatives, which are crucial for understanding their behavior in various chemical and biological environments. Methods such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) and the Solvation Model Density (SMD) are commonly employed to incorporate solvent effects into quantum chemical calculations mdpi.comtandfonline.comacgpubs.orgnih.gov.
These studies reveal how the surrounding solvent molecules influence the electronic structure, stability, and reactivity of thiophene-based compounds. For instance, computational investigations have explored the solvent-solute dynamics of anticancer thiophene derivatives, highlighting the critical role of solvent effects and molecular interactions in drug design and therapeutic efficacy researchgate.net. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the stability of compounds in a given solution, with calculations often performed in various solvents to assess their impact mdpi.com.
Structure-Reactivity and Structure-Property Relationships (SPR/QSPR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational approaches applied to thiophene derivatives to establish correlations between their molecular structures and various physicochemical or biological properties encyclopedia.pubingentaconnect.commdpi.comresearchgate.net. These methods involve calculating a range of molecular descriptors, such as net charges, bond lengths, dipole moments, electron affinities, and heats of formation, which are then used to predict chemical behavior and properties ingentaconnect.comresearchgate.netelectrochemsci.org.
Predictive Models for this compound Chemical Behavior
Predictive models for thiophene's chemical behavior leverage quantum chemical parameters derived from computational studies. Key parameters like the HOMO-LUMO energy gap (ΔE), chemical hardness (η), softness (S), and electrophilicity index (ω) are vital in defining the chemical stability and reactivity of molecules mdpi.comelectrochemsci.orgresearchgate.netacs.org. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater stability mdpi.comacs.org.
For example, studies on thiophene sulfonamide derivatives have shown that compounds with a higher HOMO-LUMO energy gap tend to be more stable, whereas those with a lower gap are less stable mdpi.com. These computational models can predict properties such as corrosion inhibition efficiency, where specific thiophene derivatives have been evaluated using QSAR models and DFT calculations to correlate their molecular structure with inhibition performance electrochemsci.org. Such predictive capabilities are invaluable in fields like drug design, where thiophene derivatives are explored for various biological activities, including anti-inflammatory and anticancer properties researchgate.netencyclopedia.pubmdpi.com.
Spectroscopic Property Simulations (e.g., FT-IR, UV-Vis)
Computational chemistry plays a significant role in simulating spectroscopic properties of thiophene and its derivatives, enabling a direct comparison with experimental data. Density Functional Theory (DFT) is widely used for calculating vibrational frequencies, which correspond to Fourier Transform Infrared (FT-IR) and Raman spectra mdpi.comtandfonline.comresearchgate.netjchps.comdergipark.org.trripublication.com. The calculated vibrational frequencies often show good agreement with experimental values, aiding in the assignment of specific functional group vibrations tandfonline.comresearchgate.netdergipark.org.tr.
For electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict UV-Vis absorption wavelengths and excitation energies mdpi.comtandfonline.comacgpubs.orgjchps.comdergipark.org.tr. These simulations provide insights into the electronic transitions within the molecule, such as π→π* transitions, and their relationship to the HOMO-LUMO energy gap mdpi.comacgpubs.orgjchps.comdergipark.org.tr. Solvent effects can also be incorporated into these simulations using continuum models like IEF-PCM to better mimic experimental conditions tandfonline.comacgpubs.org. The ability to accurately simulate these spectra is crucial for the characterization and identification of novel thiophene-based compounds tandfonline.comresearchgate.netdergipark.org.tr.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are instrumental in elucidating reaction pathways and characterizing transition states for thiophene-based reactions, providing a detailed understanding of reaction mechanisms that are often difficult to probe experimentally. High-level composite methods, such as the G4 method, and various DFT functionals are commonly used to map potential energy surfaces, identify intermediates, and locate transition states researchgate.netaip.orgmdpi.comtyut.edu.cn.
Studies have investigated the intricate mechanisms of thiophene ring-fragmentation (TRF) in processes like UV photodissociation, dissociative ionization, and dissociative electron attachment researchgate.netaip.org. For neutral thiophene, a major pathway involves the migration of a hydrogen atom and subsequent fragmentation through a transition state, yielding acetylene (B1199291) and H₂C=C=S researchgate.net. Computational studies have also explored the oxidation reaction mechanism of thiophenes by singlet oxygen, identifying a concerted [2+4] cycloaddition as the most favorable pathway leading to an endoperoxide intermediate mdpi.com. The determination of transition states and their corresponding thermodynamic properties (e.g., activation energies and reaction enthalpies) is critical for predicting reaction rates and understanding reactivity researchgate.netmdpi.comtyut.edu.cn. Methods like the Nudged Elastic Band (NEB-TS) are used to find transition states, which are then verified by Intrinsic Reaction Coordinate (IRC) calculations mdpi.com.
Non-Linear Optical (NLO) Property Predictions
The prediction of Non-Linear Optical (NLO) properties of thiophene and its derivatives through computational chemistry is a significant area of research, driven by their potential applications in electro-optical devices, organic light-emitting diodes (OLEDs), and organic solar cells mdpi.comtandfonline.comacs.orgafricaresearchconnects.comscirp.orgrsc.org. NLO materials possess characteristics such as fast nonlinear optical response, large nonlinear polarizability, and good chemical and thermal stability scirp.org.
Computational methods, primarily DFT and TD-DFT, are used to calculate key NLO parameters, including dipole moments, polarizabilities (α), and first (β) and second (γ) hyperpolarizabilities mdpi.comtandfonline.comacs.orgafricaresearchconnects.comscirp.orgrsc.org. The first hyperpolarizability (β) is particularly important for second-order NLO behavior mdpi.comtandfonline.com. These properties are often correlated with the electronic structure of the molecules, particularly the HOMO-LUMO energy gap and the extent of intramolecular charge transfer (ICT) mdpi.comacs.orgafricaresearchconnects.comrsc.org. A smaller HOMO-LUMO energy gap often leads to higher polarizability and a more significant NLO response acs.org. For instance, studies on thiophene sulfonamide derivatives have shown a correlation between the HOMO-LUMO energy gap and hyperpolarizability, where compounds with a lower energy gap exhibit a higher NLO response mdpi.com. Similarly, substituted thiophene imino dyes have been computationally analyzed, showing that the order of nonlinear optical activity aligns well with experimental observations, with certain substituents enhancing NLO performance africaresearchconnects.com.
Advanced Characterization Techniques for Thiophene a Beyond Basic Identification
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy offers a powerful lens to examine the intricate details of Thiophene (B33073) A's chemical environment at the atomic and molecular levels.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For complex molecules like Thiophene A derivatives, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are therefore essential for unambiguous signal assignment and detailed structural analysis. acs.orgrsc.orgscience.govsdsu.edu These methods reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. acs.orgrsc.orgscience.govsdsu.edu For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. sdsu.edu HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings between protons and carbons, which is crucial for connecting different parts of the molecule. sdsu.eduresearchgate.net
In the solid state, this compound's properties can differ significantly from its solution-state behavior. Solid-state NMR (ssNMR) is uniquely suited to probe these differences. acs.orgfigshare.com For materials like thiophene-based mesogens, ssNMR can determine orientational order and the alignment of the thiophene ring relative to the molecular axis. acs.orgfigshare.comresearchgate.net Techniques like 2D Separated Local Field (SLF) spectroscopy can be used to measure carbon-proton dipolar couplings, which in turn provide information about local order parameters. researchgate.nettandfonline.com For example, in a study of a thiophene-based nematogen, a 2D PITANSEMA solid-state NMR method was used to resolve overlapping aromatic carbon signals and determine the orientation of the thiophene ring's C-H vectors. figshare.comnih.gov
Table 1: Exemplary 2D NMR Techniques for this compound Analysis
| Technique | Information Gained | Typical Application |
| COSY | Identifies J-coupled protons (¹H-¹H correlations). sdsu.edu | Establishes proton connectivity within spin systems. |
| HSQC | Shows one-bond correlations between protons and heteronuclei (e.g., ¹³C). sdsu.edu | Assigns protons to their directly attached carbons. |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and heteronuclei. sdsu.edu | Connects different molecular fragments and confirms assignments. |
| Solid-State NMR | Provides information on molecular packing, dynamics, and orientational order in the solid phase. acs.orgfigshare.com | Characterizes crystalline, liquid crystalline, and amorphous forms of this compound derivatives. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of this compound, which allows for the confident assignment of its elemental formula. acs.orgroyalsocietypublishing.orgmdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often employed to generate gas-phase ions of the molecule with minimal fragmentation. mdpi.comresearchgate.net
Beyond just molecular weight determination, tandem mass spectrometry (MS/MS) provides profound structural insights by analyzing the fragmentation patterns of the molecular ion. mdpi.comresearchgate.net In a typical MS/MS experiment, the this compound molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. mdpi.com The resulting fragmentation spectrum is a "fingerprint" of the molecule's structure. By carefully analyzing these fragments, researchers can deduce the connectivity of atoms and the presence of specific functional groups. researchgate.netcapes.gov.br For thiophene derivatives, common fragmentation pathways often involve the loss of the sulfur-containing group or cleavage of side chains. researchgate.netcapes.gov.br
Table 2: Common Fragmentation Pathways for Thiophene Derivatives in MS/MS
| Precursor Ion (M+) | Fragmentation Process | Common Neutral Loss | Resulting Fragment Ion |
| Thiophene-sulfonyl derivative | Loss of chlorine, followed by loss of SO₂ | Cl, SO₂ | Carbocation |
| Thiophene dioxide | Elimination of SO | SO | Substituted furan-like ion |
| Substituted thiirene (B1235720) oxide | Elimination of SO or SO₂ | SO, SO₂ | Substituted acetylene (B1199291) ion |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, particularly in thin films or on surfaces, XPS can provide invaluable information. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can identify the elements present and, more importantly, their chemical environment. For this compound, XPS can distinguish between sulfur atoms in different oxidation states or carbon atoms in the thiophene ring versus those in alkyl or phenyl substituents. This information is crucial for understanding surface chemistry, degradation mechanisms, and the electronic structure at interfaces in devices.
Detailed Vibrational Spectroscopy (Raman, FT-IR) for Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. ijsrset.com These techniques are highly sensitive to the specific types of chemical bonds present in this compound and their local environment. iosrjournals.orgjetir.org
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. iosrjournals.org Characteristic absorption bands can be assigned to specific functional groups, such as C-H, C=C, and C-S stretching and bending vibrations within the thiophene ring, as well as vibrations from any substituents. iosrjournals.orgjetir.org
Table 3: Representative Vibrational Frequencies for Thiophene Derivatives (cm⁻¹)
| Vibrational Mode | FT-IR Range | FT-Raman Range | Notes |
| C-H Stretching (aromatic) | 3100-3000 | 3100-3000 | Characteristic of the thiophene ring protons. |
| C=C Stretching | 1532-1514 | 1530-1413 | Associated with the aromatic ring framework. iosrjournals.org |
| C-H In-plane Bending | 1283-1041 | 1114 | Bending of C-H bonds within the plane of the ring. iosrjournals.org |
| C-S Stretching | 647 | 637 | Stretching of the carbon-sulfur bonds in the ring. iosrjournals.org |
Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Luminescence
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for probing the electronic structure and photophysical properties of this compound. beilstein-journals.org UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions, typically π-π* transitions in conjugated systems like thiophene. aip.orgaip.orgvscht.cz The position of the absorption maximum (λ_max) and the molar absorptivity provide information about the extent of conjugation and the probability of the electronic transition. beilstein-journals.org
Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been excited by light. acs.orgbeilstein-journals.org By measuring the emission spectrum, fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime, one can characterize the excited state of this compound. capes.gov.brsemanticscholar.org Many thiophene derivatives are known for their luminescence, with applications in organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.orgacs.orgrsc.org The Stokes shift, which is the difference in energy between the absorption and emission maxima, gives insight into the structural relaxation that occurs in the excited state. beilstein-journals.org Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can reveal changes in the dipole moment upon excitation, indicative of intramolecular charge transfer (ICT) characteristics. semanticscholar.orgrsc.orgchem-soc.si
Table 4: Photophysical Properties of Exemplary Thiophene Derivatives
| Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) | Key Feature |
| Cyclo[n]thiophenes | Shifts to higher wavelength with increasing ring size | Varies with ring size | Ring strain affects spectra in smaller macrocycles. beilstein-journals.org |
| D-π-A Thiophenes | ~411 | ~520 | Large Stokes shift, indicative of intramolecular charge transfer. beilstein-journals.org |
| Cyano-substituted Thiophenes | ~360-410 | ~440-460 | Position of nitrile group influences photoluminescence. acs.org |
| Thiophene-based Dyes | ~313-334 | ~576-619 | Used as fluorescent probes with deep red emission. rsc.org |
Diffraction and Imaging Techniques
While spectroscopic methods provide information about the average structure and properties of a large number of molecules, diffraction and imaging techniques can visualize the arrangement of individual molecules and their collective assemblies. For this compound, X-ray diffraction (XRD) on single crystals is the definitive method for determining its three-dimensional molecular structure with atomic-level precision. acs.org It provides exact bond lengths, bond angles, and intermolecular interactions (like π-stacking) in the solid state, which are critical for understanding its material properties. acs.org Powder XRD can be used to identify the crystalline phases present in a bulk sample. tandfonline.com
In addition to diffraction, advanced imaging techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to visualize the morphology and molecular arrangement of this compound on surfaces, for example, in self-assembled monolayers or thin films. These techniques provide real-space images of surfaces, revealing details about molecular packing and the formation of ordered domains, which are crucial for applications in organic electronics.
Single-Crystal X-ray Diffraction for Molecular Geometry
In the study of thiophene-based compounds, SCXRD provides invaluable data on the planarity of the thiophene ring and the orientation of substituent groups. For instance, the analysis of a spiropyrrolidine-tethered benzo[b]thiophene analogue revealed an orthorhombic crystal system with a P2₁2₁2₁ space group. mdpi.com The structure was solved using direct methods and Fourier transformation techniques, and refined using a full-matrix least-squares method on F². mdpi.com Another study on tetraphenylthieno[3,4-c]thiophene determined that its crystals are monoclinic with a P2da space group. iucr.org This analysis showed that the thieno[3,4-c]thiophene core is planar, while the phenyl groups are rotated out of this plane by 39.6° and 58.4°. iucr.org
In-situ SCXRD can also track structural changes during physical processes. The analysis of a dibenzothiophene (B1670422) sulfone derivative (α-DBpT) showed that upon heating, the molecule undergoes a single-crystal-to-single-crystal (SCSC) phase transition where the dihedral angles between the phenyl rings change, resulting in a molecule with higher symmetry in its high-temperature phase. nih.govacs.org
Table 1: Crystallographic Data for Selected Thiophene Derivatives
| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Spiropyrrolidine tethered benzo[b]thiophene analogue | Orthorhombic | P2₁2₁2₁ | Z = 4 | mdpi.com |
| Tetraphenylthieno[3,4-c]thiophene | Monoclinic | P2da | a=17.431 Å, b=5.953 Å, c=13.842 Å, Z=2 | iucr.org |
| α-DBpT (dibenzothiophene sulfone derivative) | Not specified | P2₁/n | a=9.497 Å, b=9.317 Å, c=28.594 Å, β=95.46° | nih.govacs.org |
Electron Microscopy (TEM, SEM) for Material Morphology
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology of materials at the micro- and nanoscale. SEM provides information about the surface topography and composition by detecting reflected or knocked-off electrons, often yielding 3D-like images. thermofisher.comnanoscience.com In contrast, TEM creates a 2D projection image using electrons that pass through an ultra-thin sample, revealing details about the internal structure, such as crystallinity and nanoparticle localization. thermofisher.comjeolusa.com
For thiophene-based materials, these methods are used to characterize the structure of polymers, nanoparticles, and thin films. In a study of Poly thieno[3,2-b]thiophene (B52689) (PTT), SEM and TEM were used to observe the morphology of PTT nanoparticles. researchgate.net High-angle-annular-dark-field scanning transmission electron microscopy (HAADF-STEM), a variant of TEM, was further employed to map the elemental distribution of carbon, nitrogen, and sulfur within a PTT-based heterojunction, confirming the material's composition and structure. researchgate.net SEM is ideal for examining larger surface areas to get a broad view of morphology, while TEM provides high-resolution insights into nanoparticle shape, aggregation, and internal structure. nih.gov
Electrochemical Characterization Methods
Electrochemical methods are fundamental for probing the redox properties of this compound, including its electron transfer capabilities, stability of oxidized/reduced states, and potential for use in electronic devices.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential is swept linearly versus time in a cyclic manner. It provides information on the oxidation and reduction potentials of a molecule and the stability of its redox species. Chronoamperometry involves stepping the potential and observing the resulting current as a function of time, which can be used to determine diffusion coefficients. asianpubs.org
Studies on thiophene have shown a sharp, irreversible oxidation peak at approximately 2.06 V on a glassy carbon electrode in an acetonitrile (B52724) solution. asianpubs.org For poly(thiophene-benzoquinone) films, CV revealed two reversible redox couples, indicating stable oxidized and reduced states. researchgate.net The electrochemical behavior of substituted thiophene oligomers has been extensively studied using CV and double-potential-step chronoamperometry to measure the formal potentials (E°) and lifetimes of the generated cation radicals. acs.orgfigshare.com The polymerization of thiophene derivatives can also be performed and monitored using CV, where successive scans show the growth of a polymer film on the electrode surface, indicated by an increase in the redox currents with each cycle. mdpi.com
Table 2: Electrochemical Data for Selected Thiophene Derivatives
| Derivative | Technique | Key Finding | Value (vs. reference) | Reference |
|---|---|---|---|---|
| Thiophene | Cyclic Voltammetry | Anodic Oxidation Peak | 2.06 V (vs. Ag/AgCl) | asianpubs.org |
| Poly(thiophene-benzoquinone) | Cyclic Voltammetry | Redox Couple 1 (E") | -0.098 V (vs. SSCE) | researchgate.net |
| Poly(thiophene-benzoquinone) | Cyclic Voltammetry | Redox Couple 2 (E") | -0.91 V (vs. SSCE) | researchgate.net |
| 5-bromo-2,2′:5′,2″-terthiophene | Cyclic Voltammetry | Anodic Process | +1.13 V and +1.18 V | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of a system over a range of frequencies. It provides detailed information about the kinetics of electrode processes and the properties of the electrode-electrolyte interface. jove.com By applying a small sinusoidal AC potential perturbation, EIS can separate and analyze different stages of a charge transfer process, such as solution resistance, double-layer capacitance, and charge-transfer resistance (Rct). jove.com
In the context of thiophene materials, EIS is used to study charge transport within polymer films and to evaluate their potential for devices like supercapacitors. scielo.brtandfonline.com For example, EIS measurements on thiophene-based copolymers were performed at potentials corresponding to the reduced (-0.5 V) and oxidized (1.5 V) states of the polymer to understand changes in its electrical behavior. scielo.br The Nyquist plots obtained from EIS are often analyzed by fitting the data to an equivalent circuit model to quantify the different contributions to the impedance. Studies on poly(fluorene-alt-thiophene) used EIS to determine the charge transfer resistance at various potentials, showing increased conductivity upon oxidation, which was linked to the formation of thiophene radical cations.
Cyclic Voltammetry and Chronoamperometry
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability, phase behavior, and purity of this compound materials.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and phase transitions.
DSC has been instrumental in characterizing the thermal behavior of thiophene derivatives. A detailed thermal analysis of a dibenzothiophene sulfone derivative (α-DBpT) using DSC confirmed a reversible, first-order phase transition. nih.govacs.org When heated, the material undergoes a phase transition over a temperature range of 155–195 °C. nih.govacs.org The reverse transition occurs upon cooling between 100 °C and 60 °C. nih.govacs.org DSC is also widely used to study the polymerization processes of thiophene-containing resins and to assess the thermal stability of thiophene-based chromophores, many of which show high thermal stability with decomposition temperatures above 300 °C. rsc.orgnih.gov Furthermore, DSC analysis can reveal phase transitions in thin films of chiral thiophene-based oligomers, providing insights into the temperature evolution of their supramolecular structures. nih.gov
Table 3: Thermal Transition Data for a Dibenzothiophene Sulfone Derivative (α-DBpT)
| Phase Transition | Temperature Range (°C) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
|---|---|---|---|---|
| Heating (α → α′) | 155–195 | 4.7 × 10³ J mol⁻¹ | 10.5 J mol⁻¹ K⁻¹ | nih.govacs.org |
| Cooling (α′ → α) | 100–60 | Not specified | Not specified | nih.govacs.org |
Compound Index
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of materials. For this compound and its derivatives, TGA provides insights into their thermal behavior, which is crucial for applications in materials science and for understanding their persistence under thermal stress.
Detailed research findings from TGA studies on materials incorporating thiophene units indicate a multi-stage decomposition process. For instance, studies on copolymers containing thiophene reveal that the thermal degradation often occurs in distinct steps. The initial, lower-temperature mass loss is typically attributed to the removal of any dopant anions from the polymer matrix, while the subsequent, higher-temperature mass loss corresponds to the decomposition of the polymer backbone itself. akjournals.com In the case of fibers containing polythiophene, a two-step decomposition has also been observed, with one stage being directly linked to the degradation of the polythiophene chains. dergipark.org.tr
The following table summarizes representative thermal decomposition data for a thiophene-containing copolymer, illustrating the typical information obtained from a TGA experiment.
| Decomposition Stage | Temperature Range (°C) | Maximum Decomposition Temperature (°C) | Mass Loss (%) | Associated Process |
| 1 | 203 - 350 | - | - | Removal of Dopant Anion |
| 2 | 350 - 500 | 414 | - | Decomposition of Polymer |
This table is representative of data for a thiophene-containing copolymer and is intended for illustrative purposes.
Trapped Ion Mobility Spectrometry (TIMS) for Structural and Size Information
Trapped Ion Mobility Spectrometry (TIMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. researchgate.netacs.org When coupled with mass spectrometry (TIMS-MS), it provides an additional dimension of separation, enabling the characterization of complex mixtures and the differentiation of isomeric compounds. For this compound and its derivatives, TIMS is instrumental in obtaining structural and size information through the measurement of the collision cross-section (CCS). nih.gov
Research has demonstrated the successful application of TIMS for the characterization of thiophene compounds, particularly within complex matrices such as petroleum. researchgate.netacs.orgnih.gov In these studies, TIMS has been used to determine the shape and size of various thiophene compounds, providing configuration information that can affect their reactivity and diffusion behavior. researchgate.netacs.org The correlation between the mass-to-charge ratio (m/z) and the CCS can be used for the qualitative analysis of thiophene compounds and their derivatives. researchgate.netnih.gov Furthermore, the molecular size has been found to correlate with the CCS, making it a useful parameter for structural analysis. researchgate.netnih.gov
The table below presents hypothetical but representative TIMS data for this compound and some of its derivatives, illustrating how CCS values can be used to distinguish between structurally similar compounds.
| Compound | Molecular Formula | Ion | m/z | Collision Cross-Section (CCS) (Ų) |
| This compound | C₄H₄S | [M]+• | 84.0034 | 110.5 |
| 2-Methylthiophene | C₅H₆S | [M]+• | 98.0190 | 118.2 |
| 2,5-Dimethylthiophene | C₆H₈S | [M]+• | 112.0347 | 125.8 |
| Benzothiophene | C₈H₆S | [M]+• | 134.0190 | 135.1 |
This table contains illustrative data to demonstrate the application of TIMS for the analysis of thiophene compounds.
Materials Science Applications of Thiophene a and Its Polymers/copolymers
Conjugated Polymers and Oligomers of Thiophene (B33073) Derivatives
Conjugated polymers of thiophene, often referred to as polythiophenes, are characterized by a backbone of alternating single and double bonds, which leads to the delocalization of π-electrons. wikipedia.org This electron delocalization is the source of their interesting electronic and optical properties. wikipedia.org
The properties of polythiophenes are highly dependent on their synthesis method. The most common polymerization methods include oxidative polymerization and various cross-coupling reactions.
Oxidative Polymerization: This method often utilizes an oxidizing agent like iron(III) chloride (FeCl₃) to initiate the polymerization of thiophene monomers. cmu.eduresearchgate.net The process is advantageous due to its simplicity and the ability to be carried out at room temperature. wikipedia.org The mechanism involves the oxidation of the thiophene monomer to form a radical cation, which then couples with other radical cations to build the polymer chain. researchgate.netastrj.com While effective, this method can sometimes lead to polymers with defects and lower regioregularity. cmu.edu A study on the polymerization of 3-hexylthiophene (B156222) using FeCl₃ demonstrated that high molecular weight ( >70,000 g/mol ) and good regioregularity (70-90%) can be achieved. nih.gov
Cross-Coupling Polymerization: Metal-catalyzed cross-coupling reactions offer greater control over the polymer's structure, particularly its regioregularity, which is crucial for optimal electronic properties. cmu.edunih.gov Common methods include:
Kumada Cross-Coupling: This was one of the first methods used for preparing poly(3-alkylthiophenes). cmu.edu It involves the reaction of a Grignard reagent derived from a dihalo-3-alkylthiophene with a nickel catalyst. cmu.edu
Stille Cross-Coupling: This method involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. It has been used to synthesize various thiophene copolymers for solar cell applications. spiedigitallibrary.org
Suzuki Cross-Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. While it can be used for polythiophene synthesis, achieving high molecular weight and regioregularity can be challenging compared to other methods. nih.gov
Negishi Cross-Coupling: This method utilizes an organozinc intermediate and has been successful in producing highly regioregular poly(3-alkylthiophene)s (P3ATs). nih.gov
A significant advancement in producing regioregular head-to-tail (HT) coupled poly(3-alkylthiophenes) was the McCullough method, which uses a Kumada cross-coupling approach to achieve nearly 100% HT couplings. cmu.edu Another approach involves the deprotonative metalation of 2-halo-3-substituted thiophenes to generate organometallic monomers for nickel-catalyzed cross-coupling polymerization. researchgate.net
The electronic and optical properties of polythiophenes are directly related to their conjugated backbone. wikipedia.org Upon oxidation, or "doping," these materials can transition from a semiconducting to a conductive state. wikipedia.org This process involves the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that are mobile along the chain, leading to electrical conductivity. wikipedia.orgscribd.com
The band gap is a critical property that determines the polymer's absorption and emission of light. Pristine polythiophene has a relatively wide band gap of about 2 eV. nii.ac.jp However, this can be tuned by chemical modification. nii.ac.jpworldscientific.com For instance, the synthesis of polythiophene derivatives with different substituents can lower the band gap. nii.ac.jp Theoretical calculations have shown that the band gaps of various polythiophene derivatives can be controlled to fall within the range of 1.1 - 1.8 eV. nii.ac.jp Copolymers of thiophene and benzothiadiazole have been synthesized to create low band-gap materials, with some exhibiting band gaps as low as 1.8 eV. spiedigitallibrary.org
Charge transport in polythiophenes is anisotropic and is influenced by factors such as regioregularity, crystallinity, and morphology. acs.orgaip.org The nature of charge transport can be either hole-dominant (p-type) or electron-dominant (n-type), and this can be controlled by introducing specific functional groups or by applying an external gate potential. researchgate.netnih.gov
Table 1: Electronic and Optical Properties of Selected Thiophene-Based Polymers
| Polymer/Copolymer | Band Gap (eV) | Key Findings |
|---|---|---|
| Polythiophene (PTh) | ~2.0 nii.ac.jpresearchgate.net | Band gap decreases with increasing degree of polymerization. researchgate.netmdpi.com |
| Poly(3-hexylthiophene) (P3HT) | ~1.9 - 2.1 | A model system for studying charge transport and morphology. nist.gov |
| Poly(di-thiophene-co-benzothiadiazole) | ~2.0 spiedigitallibrary.org | Used in photovoltaic devices. spiedigitallibrary.org |
| Poly(quarterthiophene-co-benzothiadiazole) | ~1.8 spiedigitallibrary.org | Lower band gap due to extended conjugation. spiedigitallibrary.org |
| Polythiophenes with benzo[d]thiazole | 0.006 - 0.621 tandfonline.com | Theoretical study showing significant band gap reduction with specific substitutions. tandfonline.com |
The morphology and nanostructure of thiophene-based materials at the solid state are critical for their performance in electronic devices. These factors, which include crystallinity, molecular packing, and orientation, directly impact charge transport. rsc.org For instance, regioregular polythiophenes can self-assemble into ordered structures, which enhances electrical conductivity. nih.gov
The side chains attached to the thiophene ring play a crucial role in determining the morphology. rsc.org For example, in some donor-acceptor copolymers, the position of side chains can influence the planarity of the polymer backbone and, consequently, the film morphology. rsc.org Studies on block copolymers of selenophene (B38918) and thiophene have shown that modifying the side chains can lead to different thin-film morphologies, including fibrillar structures. acs.org
The substrate on which the polymer film is cast also significantly influences the morphology. Treatment of a silicon oxide substrate with hydrophobic agents can lead to a greater concentration of highly oriented crystals in poly(3-hexylthiophene) films, which in turn improves charge carrier mobility. aip.org Template synthesis is another method used to control the nanostructure, allowing for the creation of nanostructures with specific geometries. psu.edu
Charge carrier mobility is a measure of how quickly a charge can move through a material when an electric field is applied, and it is a key parameter for the performance of organic electronic devices. In polythiophenes, mobility is highly dependent on the material's purity, regioregularity, and morphology.
Studies have shown that the mobility in polythiophene films can be significantly increased with doping. scribd.com For instance, in electrochemically anion-doped polythiophene films, the mobility was found to increase from 10⁻⁶ cm²/V·s in the low doping regime to 0.5 × 10⁻² cm²/V·s in the heavily doped region. scribd.com
The structure of the polymer has a profound effect on mobility. For example, controlling the orientation of crystallites in polythiophene thin-film transistors can enhance electronic conduction. aip.org Mixing regioregular poly(3-hexylthiophene) (RR-P3HT) with an electron acceptor like tetracyanoethylene (B109619) (TCNE) has been shown to increase the mobility of photogenerated positive charge carriers. nih.govacs.org
Table 2: Charge Carrier Mobility in Selected Thiophene-Based Materials
| Material | Mobility (cm²/V·s) | Measurement Technique/Conditions |
|---|---|---|
| Anion-doped Polythiophene Film | 10⁻⁶ to 0.5 × 10⁻² scribd.com | Electrochemical doping scribd.com |
| Regioregular poly(3-hexylthiophene) (RR-P3HT) | Varies with processing | Often studied in thin-film transistors nist.gov |
| RR-P3HT mixed with TCNE | Increased mobility nih.govacs.org | Time-resolved microwave conductivity (TRMC) nih.govacs.org |
| PBDB-T-2Cl | 2.13 × 10⁻⁴ acs.org | Hole mobility in a polymer donor for OPVs acs.org |
| pBTTT on OTS-treated substrate | Increased mobility aip.org | Thin-film transistor measurements aip.org |
Morphology and Nanostructure of Thiophene A-Based Materials
Organic Electronic Device Integration with this compound Derivatives
Thiophene-based polymers are cornerstone materials for a variety of organic electronic devices due to their processability, flexibility, and tunable optoelectronic properties. numberanalytics.com
In the field of organic photovoltaics, thiophene derivatives are extensively used as electron donor materials in the active layer of solar cells. numberanalytics.comresearchgate.net They are often blended with an electron acceptor material, such as a fullerene derivative, to form a bulk heterojunction (BHJ) structure. crimsonpublishers.com The efficiency of these devices is highly dependent on the properties of the thiophene-based polymer, including its band gap, energy levels, and ability to form an optimal morphology with the acceptor. rsc.orgrsc.org
Researchers have developed numerous thiophene-based copolymers to improve the performance of OPVs. For example, copolymers of thiophene and benzothiadiazole have been synthesized to create low band-gap polymers that can absorb a broader range of the solar spectrum. spiedigitallibrary.org The introduction of specific functional groups, such as chlorine and ester groups, into the thiophene monomer can lead to polymer donors with improved performance in all-polymer solar cells. chinesechemsoc.org
The use of thiophene-based conjugated oligomers also offers advantages for OPVs, as their well-defined molecular structures can lead to more reproducible device performance and better charge transport due to their crystalline nature. researchgate.net Furthermore, thiophene-based macrocycles are being explored for their potential in optoelectronic applications, including OPVs. rsc.org
Table 3: Performance of Selected Thiophene-Based Organic Solar Cells
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| P3HT | F-DTBT | 1.10% | crimsonpublishers.com |
| PM6 | Y6 | 17.9% | rsc.org |
| L8-BO | Y6-BO | 18.6-18.7% | rsc.org |
| PBDT-ClET based | - | High-performance all-polymer solar cells | chinesechemsoc.org |
| TPA derivative (6) | PC₇₁BM | 2.87% | mdpi.com |
| Water-soluble double-cable copolymer | - | 3.11% | mdpi.com |
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications
This compound and its polymeric derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable emission spectra. researchgate.netacs.orgresearchgate.net The incorporation of thiophene units into polymer backbones allows for the creation of materials that emit light across the visible spectrum, from blue to green and even orange-red. le.ac.ukacs.org
Research has demonstrated that the electroluminescent (EL) performance of thiophene-based polymers can be significantly influenced by their molecular structure. For instance, inserting substituted phenylene rings into a polythiophene backbone is a useful strategy to enhance the photoluminescence (PL) efficiency. acs.org A study on poly[1,4-bis(4-alkyl-2-thienyl)-2,5-disubstituted phenylene]s showed that by altering substituents on both the phenylene and thiophene rings, the emission color could be tuned from blue to green. acs.org One of the green-emitting polymers in this series, when used in a single-layer OLED, achieved an external EL quantum efficiency of 0.1%. acs.org
Copolymers offer another avenue for tuning OLED properties. Fluorescent copolymers based on a 3,4-diphenylmaleimide-thiophene-fluorene triad (B1167595) have been synthesized to produce orange-red light. le.ac.uk These materials exhibited fluorescence quantum yields of up to 22% in solid films and, when used in a simple device structure (ITO/PDOT:PSS/copolymer/LiF/Al), showed orange-red electroluminescence with a maximum luminance of 2020 cd/m² and a peak efficiency of 1.25 cd/A. le.ac.uk
The strategic addition of a thiophene linker into a fluorene-benzotriazole polymer backbone was explored to achieve white light emission. rsc.orgscispace.com The resulting polymer, TP2, produced a bright yellow emission with a maximum brightness of 243 cd/m² and a current efficiency of 1.38 cd/A, demonstrating broader electroluminescence characteristics than the equivalent polymer without the thiophene unit. rsc.orgscispace.com Similarly, poly[(4-n-hexylthiophene-2,5-diyl)(9,9-di-n-hexylfluoren-2,7-ylene)(4-n-hexylthiophene-2,5-diyl)] was used as the emissive layer in green light-emitting devices, chosen for its high PL quantum yield and strong EL performance. acs.org
Furthermore, poly(thieno[3,4-b]thiophene) (PTT) based polymers have been developed as highly effective hole injection layers (HILs) in PLEDs. Using a PTT derivative with a poly(perfluoroethylene-perfluoroethersulfonic acid) dispersant (PTT:PFFSA) resulted in a significant improvement in PLED lifetime—up to six times longer than devices using first-generation materials. This enhancement is attributed to the higher work function of the PTT:PFFSA film (5.5–5.7 eV), which facilitates more efficient hole injection.
| Thiophene-Based Polymer/Copolymer | Emission Color | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 3,4-diphenylmaleimide-thiophene-fluorene copolymer | Orange-Red | 2020 | 1.25 | - | le.ac.uk |
| Fluorene-benzotriazole polymer with thiophene linker (TP2) | Bright Yellow | 243 | 1.38 | - | rsc.orgscispace.com |
| Poly[1,4-bis(4-hexyl-2-thienyl)-2,5-disubstituted phenylene] | Green | - | - | 0.1 | acs.org |
Organic Field-Effect Transistors (OFETs)
Thiophene-based materials are among the most extensively studied organic semiconductors for active layers in organic field-effect transistors (OFETs). researchgate.net Their utility stems from their high charge carrier mobilities, environmental stability, and the ability to be processed from solution, which is advantageous for fabricating large-area and flexible electronics. researchgate.netnih.govresearchgate.net The performance of these OFETs is highly dependent on the molecular structure, which influences molecular packing, orbital energy levels, and ultimately, charge transport. rsc.orgrsc.org
Significant research has focused on designing novel π-conjugated backbones to enhance electrical performance. rsc.org Thienothiophenes (TTs), which are fused thiophene isomers, have garnered attention as p-type semiconductors due to their planar structure and strong π-π interactions facilitated by sulfur atoms. rsc.org For instance, a derivative of thieno[2,3-b]thiophene, engineered with triple bonds and linear alkyl chains, achieved a remarkable hole mobility of 0.42 cm² V⁻¹ s⁻¹ and a current on/off ratio exceeding 10⁸, demonstrating excellent air stability. rsc.org
Another high-performance material, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]-thiophene (DNTT), has been used in single-crystal OFETs (SC-OFETs). aip.org These devices exhibited outstanding, hysteresis-free characteristics, with a maximum mobility reaching approximately 8.3 cm² V⁻¹ s⁻¹ and an on/off ratio greater than 10⁸. aip.org The π-extended analogue numberanalytics.combenzothieno[3,2-b] numberanalytics.combenzothiophene (BTBT) and its derivatives have also shown high mobility and stability. sigmaaldrich.com
The introduction of different functional groups and structural modifications allows for the tuning of semiconductor properties. A study investigating donor-acceptor type semiconductors based on 5-hexylthiophene and flanked benzothiadiazole found that substituting a thiophene with a furan (B31954) unit could yield comparable charge transport properties, achieving a mobility of 0.0122 cm² V⁻¹ s⁻¹. rsc.org Even monolayer OFETs, fabricated using Langmuir-Blodgett techniques with organosilicon derivatives of oligothiophenes, have demonstrated efficient performance with mobilities up to 0.01 cm²/Vs and on/off ratios up to 10⁶. researchgate.net
| Thiophene Derivative | Device Type | Hole Mobility (μ_h) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Engineered thieno[2,3-b]thiophene | OFET | 0.42 | > 10⁸ | rsc.org |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]-thiophene (DNTT) | SC-OFET | 8.3 | > 10⁸ | aip.org |
| Benzothieno[2,3-b]thiophene-based (BTTB) | OFET | 0.46 | - | rsc.org |
| Furan-substituted benzothiadiazole | OFET | 0.0122 | - | rsc.org |
| Organosilicon oligothiophene derivative | Monolayer OFET | 0.01 | 10⁶ | researchgate.net |
| Azulene-based copolymer with thiophene | OFET (n-type) | 0.52 (electron mobility) | - | researchgate.net |
Advanced Sensor Technologies Utilizing this compound Materials
Chemoresistive Sensors
Thiophene-based polymers are highly effective materials for chemoresistive sensors, which operate by detecting changes in electrical resistance upon exposure to a target analyte. acs.orgmdpi.com These sensors are valued for their sensitivity, selectivity, and ability to operate at room temperature. researchgate.net The sensing mechanism often involves the doping of the semiconducting polymer by an oxidizing or reducing gas, which alters its conductivity. acs.org
Thiophene polymers have shown particular promise for detecting nitrogen dioxide (NO₂), a common pollutant. A sensor based on a thiophene polymer with oligoethylene glycol side chains, p(g42T-TT), demonstrated ultrahigh sensitivity to NO₂, with a response of 3.58 x 10²% at a concentration of just 20 parts per billion (ppb). acs.org The high highest occupied molecular orbital (HOMO) level of this polymer makes it highly susceptible to oxidation by NO₂. acs.org Similarly, carboxylated thiophene polymers have been used in field-effect transistor (FET) configurations to detect NO₂ down to 260 ppb. rsc.org
These materials are also capable of detecting ammonia (B1221849) (NH₃). rsc.org Uniquely, a carboxylated thiophene polymer exhibited an increase in drain current in response to NH₃, which is the opposite of the response typically seen with conventional poly(alkylthiophenes). rsc.org This unusual behavior is attributed to mechanisms like physisorption via hydrogen bonding moieties, which can alter charge distribution or create a proton transfer network. rsc.org A composite film of plasma-polymerized thiophene and reduced graphene oxide was also developed for detecting ammonia and other amines at room temperature. mdpi.com
| Thiophene-Based Material | Target Analyte | Detection Limit | Key Finding | Reference |
|---|---|---|---|---|
| p(g42T-TT) | NO₂ | 20 ppb | Ultrahigh sensitivity (3.58 x 10²% response) due to high HOMO level. | acs.org |
| Carboxylated thiophene polymer | NO₂ | 260 ppb | Superlinear increase in drain current upon exposure. | rsc.org |
| Carboxylated thiophene polymer | NH₃ | 180 ppb | Unprecedented increase in drain current for NH₃ detection. | rsc.org |
| Polythiophene films | NO₂ | - | Highly selective towards NO₂ at room temperature with excellent repeatability. | researchgate.net |
Fluorescent and Optochemical Sensors
Thiophene derivatives are excellent candidates for fluorescent and optochemical sensors due to their tunable photoluminescence properties. mdpi.comresearchgate.net These sensors operate by changing their fluorescence intensity or color upon binding with a specific analyte, a process known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). nih.gov This approach offers a simple, cost-effective, and highly selective method for detecting various metal ions and other chemical species. nih.gov
A novel fluorescent chemosensor, DHADC, which combines a 3-aminothiophene-2-carboxamide (B122380) signaling group with a 4-diethylaminosalicylaldehyde fluorophore, was designed for the dual detection of zinc (Zn²⁺) and cyanide (CN⁻) ions. mdpi.com The sensor exhibited a "turn-on" fluorescent response in the presence of these ions, making it suitable for bioimaging applications. mdpi.com Similarly, another thiophene-based sensor was developed for the selective recognition of aluminum ions (Al³⁺) in aqueous solutions, where the fluorescence intensity increased upon binding. nih.gov The selectivity for Al³⁺, a hard acid, was attributed to the presence of two hard base oxygen atoms in the sensor's structure. nih.gov
Thiophene-based sensors have also been designed to detect acids. Poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) shows fluorescence that is quenched by the addition of HCl. researchgate.net This quenching effect is reversible with the addition of an alkali and is dependent on the acid concentration, with a calculated Stern-Volmer quenching coefficient of 141 M⁻¹. researchgate.net The versatility of thiophene chemistry allows for the creation of sensors for a wide range of analytes, including various metal ions and protons, by carefully designing the polymer's side chains and functional groups. researchgate.netnih.gov
Biosensors (Non-Clinical Detection)
Thiophene-based polymers are increasingly used as a key component in electrochemical biosensors for the detection of biologically significant molecules outside of clinical settings. Their inherent conductivity, stability, and ease of functionalization make them ideal matrices for immobilizing enzymes and other biorecognition elements. numberanalytics.comresearchgate.netresearchgate.net
One significant application is in glucose detection. A label-free glucose biosensor was developed using a nanocomposite of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), titanium carbide, and graphene quantum dots. mdpi.com This sensor demonstrated a linear response to glucose concentrations from 0 to 500 µM with a detection limit of 65 µM. mdpi.com In another study, a copolymer film of poly(azulene-co-3-thiophene acetic acid) was used as a matrix for immobilizing glucose oxidase (GOx). researchgate.net The resulting amperometric biosensor could detect glucose in the range of 40-200 μM, with a detection limit of 27.65 μM. researchgate.net The covalent attachment of the enzyme to the copolymer's carboxyl groups ensures stability and prevents leaching. researchgate.net
Beyond glucose, thiophene-based biosensors have been developed for other important analytes. An electrochemical biosensor for dopamine (B1211576) was constructed by modifying an electrode with gold nanoparticles and poly(thiophene-3-boronic acid) to immobilize the enzyme polyphenol oxidase. researchgate.net The ability to functionalize thiophene polymers, for example with carboxylic acid groups, is beneficial for the effective immobilization of antibodies and enzymes, forming the basis for a wide array of biosensing platforms. nih.gov
Energy Storage and Conversion Applications
Thiophene-based polymers have emerged as highly promising materials for energy storage and conversion technologies due to their high conductivity, chemical stability, and the ability to tailor their electronic properties through molecular design. numberanalytics.com These polymers are utilized in devices such as supercapacitors and batteries, where they can improve efficiency, capacity, and cycle life. numberanalytics.combohrium.com
In the field of supercapacitors, thiophene materials contribute to high-performance, flexible energy storage. A hybrid material created from a thieno[3,2-b]thiophene (B52689) (TT) derivative and single-walled carbon nanotubes (SWCNTs) was used to fabricate a free-standing and flexible electrode. acs.org This supercapacitor displayed a high specific capacitance of 83.2 F g⁻¹ at a scan rate of 5 mV s⁻¹, an excellent power density of 3000 W kg⁻¹, and remarkable cycling stability, retaining 110% of its initial capacitance after 7000 cycles. acs.org
Thiophene-based covalent organic frameworks (COFs) are also being explored for energy storage. A novel 2D COF (TTFTTA-PDA), constructed with electron-rich thiophene units and an electroactive tetrathiafulvalene (B1198394) (TTF) motif, was used as an anode material in a hybrid lithium-ion capacitor (HLIC). nju.edu.cn This material exhibited a high surface area, excellent stability, and enhanced charge transfer. The full-cell HLIC demonstrated an impressive energy density of 140 Wh kg⁻¹ and an outstanding cycling lifespan, with 81.3% capacity retention after 2200 cycles. nju.edu.cn
For battery applications, sodium 2,5-thiophene dicarboxylate (STDC) has been evaluated as an anode material for sodium-ion batteries. researchgate.net It delivered a high specific discharge capacity of approximately 334 mAh g⁻¹ that was maintained for over 200 cycles. Theoretical calculations revealed that the backbone sulfur atom in the thiophene ring plays a crucial role in the material's specific capacity. researchgate.net
Supercapacitors and Electrochemical Energy Storage
Research has focused on creating nanocomposites to further boost performance. For instance, combining this compound polymers with carbon-based materials like single-walled carbon nanotubes (SWCNTs) or metal oxides has proven effective. A composite of poly(3-hexyl-thiophene-2, 5-diyl) (P3HT) and SWCNTs demonstrated a specific capacitance of 245.8 F/g at a current density of 0.5 A/g, a significant increase from 160.5 F/g for pure P3HT. nih.gov Similarly, a polythiophene (PTh) and multiwalled carbon nanotube (MWCNT) composite achieved a specific capacitance as high as 216 F/g. rsc.org In another study, infiltrating PTh into TiO2 nanotubes resulted in an exceptional specific capacitance of 640 F/g. rsc.org
Copolymers have also been developed to synergistically combine properties. A copolymer of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and 2,3-dihydrothieno[3,4-b] catalysis.blogacs.orgdioxin-3-ylmethanol exhibited a high specific capacitance of 190 F/g and favorable electrochromic properties, making it suitable for integrated visual energy systems. mdpi.comnih.gov Furthermore, novel this compound-based donor-acceptor molecules (TDA-1 and TDA-2) have been successfully used as cathodes in aqueous zinc-ion hybrid supercapacitors, achieving high specific capacitances of 206.7 F/g and 235.2 F/g, respectively. rsc.org These findings underscore the potential of designing specific this compound molecules for advanced energy storage. rsc.org
Table 1: Performance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density / Scan Rate | Citation |
| Polythiophene (PTh) infiltrated TiO₂ nanotubes | Not Specified | 640 | Not Specified | rsc.org |
| Polythiophene-aluminium oxide (PTHA) nanocomposite | 1M H₂SO₄ | 757 | 30 mV/s | aip.org |
| P(3-hexyl-thiophene-2, 5-diyl) / 50% SWCNTs | 0.1 M LiClO₄ in acetonitrile (B52724) | 245.8 | 0.5 A/g | nih.gov |
| PTh / MWCNT composite | 1 mol L⁻¹ Na₂SO₄ | 216 | 1 A/g | rsc.org |
| P(TT-OMe-co-EDTM) | Not Specified | 190 | 5 mV/s | mdpi.comnih.gov |
| Thienothiophene-TPA-SWCNT | Not Specified | 83.2 | 5 mV/s | acs.org |
| TDA-1 based Zn-HSC | Not Specified | 206.7 | 10-200 mV/s | rsc.org |
| TDA-2 based Zn-HSC | Not Specified | 235.2 | 10-200 mV/s | rsc.org |
Photoelectrochemical Devices
The outstanding electrical and optical properties of this compound derivatives make them ideal for various light-driven applications, including dye-sensitized solar cells (DSSCs) and other photoelectrochemical systems. mdpi.comnih.gov The ability to tune their structure allows for the optimization of light absorption, frontier molecular energy levels, and charge transport properties. acs.orgmdpi.com
In DSSCs, this compound-based materials can function as photosensitizers or as part of the hole-transport material. benthamscience.comingentaconnect.comresearchgate.netbenthamdirect.com Fused-thiophene derivatives, in particular, offer advantages such as red-shifted absorption and enhanced stability. mdpi.com For example, a solar cell constructed by photoelectrochemically polymerizing thiophene onto a TiO₂ layer covered with a this compound-based dye achieved a short-circuit current density (Jsc) of 12.90 mA/cm² and an open-circuit voltage (Voc) of 0.81 V. acs.org The performance of these devices is highly dependent on the molecular structure; introducing different π-conjugated bridges or functional groups can significantly alter the power conversion efficiency. pan.pl
Beyond solar cells, this compound materials are being explored for other photoelectrochemical applications. A novel organic dye, YB6, which features an extended conjugated π-bridge derived from indacenodithieno[3,2-b]thiophene, has been used for photoelectrochemical H₂O₂ production. diva-portal.org The YB6-based device demonstrated nearly 50% higher H₂O₂ production over 5 hours compared to a reference dye, showcasing the potential for this compound in solar fuel generation. diva-portal.org The photoelectrochemical polymerization of thiophene itself is another area of interest, allowing for the controlled formation of polythiophene layers on photoactive surfaces. acs.orgresearchgate.net
Table 2: Performance of Photoelectrochemical Devices with this compound Materials
| Device Type | This compound Component | Key Performance Metric | Value | Citation |
| Polythiophene Solar Cell (PTSC) | Polythiophene film with a Thiophene-dye conjugate | Power Conversion Efficiency | Not explicitly stated, but Jsc = 12.90 mA/cm², Voc = 0.81 V, FF = 0.72 | acs.org |
| p-type Dye-Sensitized Solar Cell | YB6 Dye (indacenodithieno[3,2-b]thiophene derivative) | Power Conversion Efficiency | 33% higher than reference device | diva-portal.org |
| Photoelectrochemical Cell | YB6 Dye | H₂O₂ Production | ~50% higher than reference device over 5 hours | diva-portal.org |
| Liquid-state Photoelectrochemical Cell | Poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT) | Open-circuit Voltage (Voc) | 0.52 V | ajol.info |
| Liquid-state Photoelectrochemical Cell | Poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT) | Short-circuit Current (Jsc) | 29 µA/cm² | ajol.info |
Stimuli-Responsive this compound Materials
Stimuli-responsive materials, which change their properties in response to external triggers like mechanical force, heat, or light, are at the forefront of "smart" materials development. researchgate.net this compound derivatives have emerged as promising candidates for creating such materials, particularly those exhibiting mechanochromic luminescence—a change in emission color upon mechanical shearing. scispace.comrsc.org
This behavior is often linked to transformations between crystalline and amorphous states. For example, a difluoroboron β-diketonate dye substituted with a thiophene heterocycle and a long dodecyloxy chain exhibits reversible, high-contrast luminescence switching. scispace.comrsc.org When annealed, the material is in a crystalline state with blue-shifted emission. scispace.com Upon smearing or grinding, it converts to an amorphous state with red-shifted emission. scispace.comrsc.org This process was found to be highly reversible, making such dyes suitable for applications requiring reusable functional materials like sensors and imaging agents. scispace.comrsc.orgrsc.org
The responsiveness is highly dependent on the molecular structure. In the aforementioned study, the same thiophene dye with a shorter methoxy (B1213986) chain did not show any stimuli-responsive behavior, highlighting that intermolecular interactions, facilitated by components like long alkyl chains, are crucial for enabling these phase transitions. scispace.comrsc.org
This compound in Covalent Organic Frameworks (COFs) and Supramolecular Assemblies
The ability of this compound units to self-assemble into ordered structures through noncovalent interactions like π-π stacking and hydrogen bonding has led to their extensive use in supramolecular chemistry and the construction of Covalent Organic Frameworks (COFs). acs.orgnih.gov
Supramolecular Assemblies: this compound oligomers and dendrimers can self-organize on surfaces to form well-defined nanostructures such as 2-D crystals, nanowires, and nanoparticle aggregates. acs.orgnih.govuh.edu The final structure is governed by a delicate balance between molecule-molecule and molecule-substrate interactions, as well as molecular shape and size. acs.orgnih.govuh.edu For instance, dendritic thiophenes have been shown to form globular aggregates on mica but nanowires or 2-D crystalline structures on graphite. nih.govuh.edu These self-assembled structures are crucial for applications in organic electronics, as the packing and orientation of the molecules significantly influence charge transport. mdpi.comrsc.org The inherent tendency of the thiophene ring to aggregate, driven by its aromaticity and planar backbone, is a key factor in forming these architectures. nih.gov
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with ordered structures and high surface areas. catalysis.blognih.govresearchgate.net Incorporating this compound units into COF structures enhances their electronic conductivity and chemical stability, making them suitable for catalysis, photocatalysis, and electronics. catalysis.blogmdpi.com Thiophene-based COFs are typically synthesized through the polymerization of thiophene derivatives with other organic linkers. catalysis.blog
Despite the potential, constructing COFs from simple thiophene monomers is challenging because the five-membered ring does not provide ideal angles for forming crystalline frameworks. mdpi.comnih.gov To overcome this, researchers have engineered more complex this compound-based building blocks, such as those based on thienothiophene or fused thiophene systems. mdpi.comrsc.org These this compound-based COFs have demonstrated promising performance in applications like photocatalytic water splitting, degradation of organic pollutants, and electrocatalysis. catalysis.blogmdpi.com The porous and tunable nature of these COFs allows for the encapsulation of guest molecules, opening possibilities for their use as sensors. mdpi.com
Biological and Agrochemical Research Applications of Thiophene a Non Clinical
Thiophene (B33073) A as Molecular Probes for Biological Systems
The inherent fluorescence and biocompatibility of certain thiophene derivatives make them excellent candidates for use as molecular probes in biological research. researchgate.netunibo.itrsc.orgnih.gov These probes are instrumental in visualizing and understanding complex biological processes at the cellular and molecular level.
Thiophene-based fluorescent probes are widely utilized for cellular imaging due to their high fluorescence quantum yields, photostability, and cell permeability. nih.govnih.govresearchgate.net Researchers have successfully designed and synthesized novel thiophene-based chromophores for two-photon fluorescence microscopy, enabling high-contrast imaging of living cells. rsc.orgrsc.org
For instance, a class of thiophene derivatives known as luminescent conjugated oligothiophenes (LCOs) have been developed for real-time visualization of cellular components. nih.govresearchgate.netepfl.ch These probes can be functionalized to target specific organelles or biomolecules, providing insights into cellular metabolism and physiological processes. nih.gov Some thiophene-based probes have been specifically designed to detect metal ions like Cr³⁺ and Cu²⁺ within living cells. rsc.orgnih.gov
A study reported the development of poly(fluorenone-co-thiophene)-based nanoparticles for two-photon fluorescence imaging in living cells and tissues. rsc.org These nanoparticles exhibited excellent photostability and biocompatibility, making them suitable for long-term imaging studies. rsc.org Another research group synthesized thiophene-based pyridine (B92270) derivatives with large two-photon absorption cross-sections, demonstrating their potential for bio-imaging applications in the near-infrared region. rsc.org
Table 1: Examples of Thiophene A-based Fluorescent Probes for Cellular Imaging
| Probe Name/Type | Target/Application | Key Findings |
|---|---|---|
| Thiophene-based pyridine chromophores | Two-photon fluorescence microscopy of HepG2 cells | High fluorescence quantum yields and large two-photon absorption cross-sections in the near-IR region. rsc.org |
| Poly(fluorenone-co-thiophene) (PFOT) nanoparticles | Two-photon fluorescence imaging in living cells and tissues | Provided clear fluorescent images of cells with low autofluorescence. rsc.org |
| Thiophene-based organic dyes (probes A and B) | Live cell NAD(P)H detection | High selectivity for NAD(P)H, water-soluble, and biocompatible. nih.gov |
| Naphthalene-based thiophene derivative (L) | Cr³⁺ selective turn-on fluorescent probe | Good cell permeability and ability to detect intracellular Cr³⁺. rsc.org |
| Carbazole-thiophene based probe | Selective detection of Cu²⁺ in living cells | Rapid response and high sensitivity for Cu²⁺ with low cytotoxicity. nih.gov |
Thiophene derivatives have emerged as valuable tools for studying protein binding mechanisms. researchgate.netorientjchem.org Their ability to selectively bind to proteins and the resulting changes in their fluorescence properties provide insights into protein structure, function, and interactions. unibo.it
Fluorescent thiophene-based ligands, particularly LCOs, have been used to investigate the binding properties of various proteins. acs.org The binding of these ligands can be influenced by the chemical structure of both the ligand and the protein, allowing for the development of probes with high specificity. acs.orgresearchgate.net For example, modifications to the thiophene backbone of LCOs, such as replacing the central thiophene unit with a benzothiadiazole moiety, can enhance their ability to distinguish between different protein aggregates. acs.orgd-nb.info
Docking studies have been employed to understand the binding interactions between thiophene-derived Schiff bases and proteins like MAP2K6, suggesting their potential as inhibitors. orientjchem.org The synthesis of thiophene-based optical ligands has led to the development of probes that can selectively detect specific protein pathologies, such as tau aggregates in Alzheimer's disease. scispace.com
Table 2: this compound Derivatives as Ligands for Protein Binding Studies
| Ligand/Probe | Protein Target | Research Focus |
|---|---|---|
| Luminescent Conjugated Oligothiophenes (LCOs) | Amyloid-β (Aβ) and Tau aggregates | Investigating binding properties and spectral separation of protein aggregates. acs.org |
| Thiophene-derived Schiff base (2-THIO-L) | MAP2K6 | Molecular docking studies to understand binding interactions. orientjchem.org |
A significant application of thiophene-based probes is in the study of protein aggregation, particularly the formation of amyloid fibrils associated with various neurodegenerative diseases. nih.govresearchgate.netepfl.chacs.orgscispace.com Thiophene derivatives can detect and characterize a wide range of protein aggregates, from early pre-fibrillar species to mature fibrils. acs.orgacs.orgontosight.ai
Luminescent conjugated oligothiophenes (LCOs) have proven to be powerful tools in this area. nih.govresearchgate.netepfl.chscispace.comucsd.edu Their flexible thiophene backbone allows them to adapt to the conformation of the protein aggregate, resulting in distinct fluorescence spectra that can be used to differentiate between different types of aggregates. nih.govscispace.com For example, the pentameric thiophene derivative, p-FTAA, has been used to spectrally assign distinct prion deposits and to identify transient, soluble pre-fibrillar Aβ assemblies. nih.govresearchgate.netepfl.chacs.org
Researchers have synthesized various LCOs with different backbone lengths and substituents to optimize their performance for specific applications. diva-portal.org Thiophene-based molecules have also been developed as dual modulators of both Aβ and Tau aggregation, showing potential in ameliorating amyloid toxicity in cellular models. nih.govresearchgate.net
Table 3: this compound Probes for Studying Protein Aggregation
| Probe Name/Type | Target Aggregate | Key Application |
|---|---|---|
| p-FTAA (pentameric LCO) | Prion deposits, Aβ assemblies, NFTs | Spectral assignment of distinct aggregates, detection of pre-fibrillar species. nih.govresearchgate.netepfl.chacs.org |
| h-FTAA (heptameric LCO) | Protein aggregates | Superior binding to protein aggregates in tissue sections and in vivo. acs.org |
| Thiophene-based dual modulators | Aβ and Tau aggregates | Modulating aggregation and ameliorating amyloid toxicity in cell models. nih.govresearchgate.net |
Ligands for Protein Binding Mechanism Studies
Agrochemical Research Based on this compound Scaffolds
The thiophene ring is a key structural motif in a number of commercially successful agrochemicals. numberanalytics.comnih.gov Its presence can enhance the biological activity of molecules, making thiophene derivatives promising candidates for the development of new fungicides, herbicides, and insecticides. numberanalytics.comzionmarketresearch.comderpharmachemica.com
Thiophene-containing compounds have demonstrated significant fungicidal activity. nih.gov Several commercial fungicides, including silthiofam, ethaboxam, penthiopyrad, and isofetamid, incorporate a thiophene moiety. nih.govjst.go.jp Research has shown that combining the active substructures of nicotinic acid and thiophene can lead to novel fungicides with excellent activity against various plant pathogens. nih.gov For example, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have exhibited higher fungicidal activities than existing commercial fungicides. nih.gov
In the realm of herbicides, thiophene-derived aminophosphonates have been investigated for their phytotoxic properties. mdpi.comnih.gov Studies have shown that some of these compounds can act as selective soil-applied herbicides, demonstrating toxicity towards dicotyledonous plants while being less harmful to monocotyledonous ones. mdpi.comnih.gov The herbicidal efficiency of these compounds can be influenced by the nature and position of substituents on the molecule. nih.gov
Table 4: Agrochemical Applications of this compound Derivatives
| Compound Type | Application | Target Organism(s) | Key Findings |
|---|---|---|---|
| N-(thiophen-2-yl) nicotinamide derivatives | Fungicide | Phytophthora infestans, Pseudoperonospora cubensis | Excellent fungicidal activities, with some compounds outperforming commercial fungicides. nih.gov |
| Isofetamid | Fungicide | Ascomycetes, particularly Botrytis cinerea | High fungicidal activity against a range of fungal pathogens, including resistant strains. jst.go.jp |
| N-substituted aminophosphonates | Herbicide | Dicotyledonous and monocotyledonous plants | Some compounds showed selective herbicidal activity against dicotyledonous plants. mdpi.comnih.gov |
Thiophene derivatives have also been explored for their insecticidal properties. google.comnih.gov Halogen-substituted thiophenes have been found to be effective as fumigants for controlling insects and other pests. google.com These compounds can act as stomach poisons as well. google.com
Naturally occurring thiophenes, such as those found in extracts of Tagetes minuta (marigold), possess biocidal activity against a range of pests, including insects. openagrar.demdpi.com Alpha-terthienyl, a thiophene compound, has shown photodynamic activity against mosquito and blackfly larvae, where its toxicity is greatly enhanced upon illumination. acs.org Research has also identified thiophene as a highly effective volatile insecticide against Drosophila melanogaster. nih.gov The development of pesticides from botanical sources containing thiophenes is seen as a promising alternative to synthetic pesticides. mdpi.com
Table 5: this compound in Insecticide and Pest Control Research
| Compound/Source | Application | Target Pest(s) | Mode of Action |
|---|---|---|---|
| Halogen-substituted thiophenes | Insecticide | Flour beetles, bean weevils, moths, soil nematodes | Fumigant, stomach poison. google.com |
| Thiophene (as a volatile compound) | Insecticide | Drosophila melanogaster | Volatile toxicity. nih.gov |
| Alpha-terthienyl (from Tagetes sp.) | Insecticide | Mosquito and blackfly larvae | Photodynamic action (light-activated toxicity). acs.org |
Fungicides and Herbicides (Non-Human Exposure)
Enzyme Inhibition Mechanism Research (Not Therapeutic Efficacy)
Thiophene derivatives have been extensively studied as inhibitors of various enzymes. mdpi.com Research in this area focuses on understanding the molecular interactions and mechanisms by which these compounds inhibit enzyme activity, which is crucial for the rational design of more potent and specific inhibitors.
Thiophene-based compounds have shown inhibitory activity against several classes of enzymes, including:
Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways. Studies have shown that the presence of carboxylic acid, ester, amine, amide, methyl, and methoxy (B1213986) groups on the thiophene ring is important for the inhibition of COX and LOX enzymes. mdpi.com For instance, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of inflammatory markers like TNF-α and IL-8 by inhibiting the activation of ERK, p38, and NF-ĸB pathways. mdpi.com
Urease: This enzyme is a key factor in the pathogenicity of some bacteria. Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent urease inhibitors. frontiersin.org The lead inhibitor from one study, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited uncompetitive inhibition with a low IC50 value. frontiersin.org Docking studies have suggested a strong affinity of these compounds for the urease active site. frontiersin.org
SARS-CoV-2 Main Protease (Mpro): Thiophene-fused γ-lactams have been shown to inhibit the SARS-CoV-2 Mpro through a mechanism involving reversible covalent acylation of the catalytic cysteine residue (Cys145). nih.gov The thiophene ring appears to play a crucial role in the inhibitory efficiency, as its replacement with a benzene (B151609) ring eliminates the inhibition. nih.gov
Acetylcholinesterase (AChE): This enzyme is a target in the management of Alzheimer's disease. Certain thiophene derivatives have demonstrated greater inhibitory activity against AChE than the standard drug donepezil (B133215). mdpi.com For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition compared to 40% by donepezil under the same conditions. mdpi.com
Factor XIa: Thiophene derivatives have been developed as selective inhibitors of serine protease enzymes involved in the coagulation cascade, such as Factor XIa. wipo.int
DNA Gyrase: A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism. pnas.org These compounds stabilize the DNA-cleavage complexes formed by the enzyme, effectively poisoning it. pnas.org This mechanism is distinct from that of fluoroquinolones and offers a potential way to overcome existing resistance. pnas.org
15-Lipoxygenase-1 (15-LOX-1): A novel thiophene inhibitor, denoted as ThioLox, was identified from a specially designed Gewald thiophene library. nih.gov Structure-activity relationship studies revealed that an amino group at the 2-position, an aliphatic amide chain at the 3-position, and a phenyl group at the 5-position of the thiophene ring were key for higher inhibitory potency. nih.gov
| Enzyme Target | Thiophene Derivative Class | Mechanism of Inhibition | Reference |
| Cyclooxygenases (COX) & Lipoxygenases (LOX) | Variously substituted thiophenes | Competitive/Non-competitive inhibition, Modulation of gene expression | mdpi.com |
| Urease | Morpholine-thiophene hybrid thiosemicarbazones | Uncompetitive inhibition | frontiersin.org |
| SARS-CoV-2 Main Protease (Mpro) | Thiophene-fused γ-lactams | Reversible covalent acylation of Cys145 | nih.gov |
| Acetylcholinesterase (AChE) | Substituted 2-acetamido-tetrahydrobenzo[b]thiophenes | Competitive/Non-competitive inhibition | mdpi.com |
| Factor XIa | Thiophene derivatives | Selective inhibition | wipo.int |
| DNA Gyrase | N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamide | Allosteric stabilization of DNA-cleavage complexes | pnas.org |
| 15-Lipoxygenase-1 (15-LOX-1) | 2-amino-3-amido-5-phenyl-thiophenes | Competitive/Non-competitive inhibition | nih.gov |
Development of Molecular Tools for Biological Pathway Interrogation
The unique properties of thiophene-based compounds make them valuable scaffolds for the development of molecular tools to study and interrogate biological pathways. researchgate.net Their chemical robustness and versatile functionalization allow for the synthesis of probes tailored for specific applications. researchgate.net
Fluorescent Probes: The optical properties of thiophene derivatives are exploited in the development of fluorescent probes for bioimaging. researchgate.net These probes can be used to monitor biological events involving proteins and DNA, providing insights into cellular processes and pathways. researchgate.net
Agrochemical Research: Thiophene-based compounds serve as important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. numberanalytics.com For instance, they are used in the production of pyrethroid insecticides, which are effective against a wide range of agricultural pests. zionmarketresearch.comlongdom.org The study of how these compounds interact with their biological targets in pests contributes to the understanding of relevant physiological pathways and the development of more effective and selective agrochemicals.
Kinase Inhibition Profiling: Thiophene derivatives have been used to probe the activity of various kinases, which are key regulators of cellular signaling pathways. ajol.info For example, certain thiophene derivatives have shown inhibitory effects against tyrosine kinases such as c-kit, FIT-3, VEGFR-2, EGFR, and PDGFR, as well as Pim-1 kinase and c-Met kinase. ajol.info These compounds can be used as chemical tools to investigate the roles of these kinases in different biological contexts.
Viral Entry Inhibition Studies: Thiophene derivatives have been developed as inhibitors of Ebola virus entry. acs.org By modifying the substituents on the thiophene scaffold, researchers can probe the key interactions between the inhibitor and the viral glycoprotein, providing a deeper understanding of the viral entry mechanism. acs.org These studies aid in identifying critical components of the pathway that can be targeted for therapeutic intervention.
| Application Area | Type of Molecular Tool | Biological Pathway Interrogated | Reference |
| Bioimaging | Fluorescent Probes | Protein and DNA interactions | researchgate.net |
| Agrochemical Research | Pesticides (e.g., Pyrethroids) | Pest physiological pathways | numberanalytics.comzionmarketresearch.comlongdom.org |
| Cancer Biology | Kinase Inhibitors | Cellular signaling pathways (e.g., c-Met, Pim-1) | ajol.info |
| Virology | Viral Entry Inhibitors | Ebola virus entry mechanism | acs.org |
Future Directions and Emerging Research Avenues for Thiophene a
Integration with Artificial Intelligence and Machine Learning for Thiophene (B33073) A Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel molecules. mdpi.commdpi.com For Thiophene A, these computational tools offer a powerful approach to accelerate the development of derivatives with tailored properties.
This in silico approach significantly expedites the initial stages of research by prioritizing the synthesis of only the most promising candidates, thereby saving time and resources. acs.org Generative models, such as adversarial auto-encoders and recurrent neural networks, can even design entirely new this compound-based molecules with desired functionalities from the ground up. mednexus.org
Key Applications of AI/ML in this compound Research:
| Application Area | Description | Potential Impact |
| Drug Discovery | Predicting biological activity and toxicity of novel this compound derivatives. nih.govontosight.ai | Faster identification of lead compounds for various diseases. ontosight.ai |
| Materials Science | Designing this compound-based polymers with specific electronic and optical properties. ox.ac.uk | Accelerated development of materials for electronics and photonics. |
| Synthesis Planning | Predicting optimal reaction pathways and conditions for synthesizing new derivatives. acs.org | More efficient and sustainable chemical synthesis. |
| De Novo Design | Generating novel molecular structures with desired properties. mednexus.org | Exploration of new chemical space for this compound applications. |
Advanced Materials for Quantum Technologies and Photonics
The intrinsic electronic properties of the thiophene ring make it an excellent building block for materials used in quantum technologies and photonics. nih.govresearchgate.net These fields rely on the precise control of light and electronic states, areas where thiophene derivatives have shown considerable promise. arxiv.orgwiley-vch.de
Thiophene-based materials are being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. numberanalytics.comnih.gov Their applications extend to the development of quantum dots (QDs), which are semiconductor nanocrystals with quantum mechanical properties. researchgate.netrsc.org Thiophene-based ligands can be used to passivate the surface of perovskite quantum dots, enhancing their photoluminescence quantum yield and stability for use in next-generation displays and lighting. acs.org The interaction between the electron-donating thiophene ring and the quantum dots can improve electron injection and balance charge carriers, leading to more efficient devices. acs.org
Furthermore, the development of thienothiophenes, which are fused thiophene ring systems, has led to materials with enhanced charge carrier mobility and stability, making them suitable for high-performance electronic applications. mdpi.comfrontiersin.org Research is also exploring the use of thiophene-fluorene fluorophores for applications in quantum photonics. dntb.gov.ua
Research Highlights in this compound for Quantum and Photonic Applications:
| Application | This compound Derivative/System | Key Findings | Reference |
| Perovskite LEDs | 2-thiophenepropylamine bromide (ThPABr) as a ligand for CsPbBr3 QDs | Passivates surface defects, increases photoluminescence quantum yield to 83%, and enhances device lifetime. | acs.org |
| Perovskite Solar Cells | Thieno[3,2-b]thiophene (B52689) and triphenylamine-based materials | Demonstrated high open-circuit voltage and power conversion efficiency in perovskite solar cells. | researchgate.netfrontiersin.org |
| Organic Photovoltaics | Dithienothiophene (DTT) and pyrene-based donor material | Achieved a power conversion efficiency of 3.60% in a bulk heterojunction solar cell. | mdpi.com |
| Quantum Dots | Thienothiophene-based quantum dots | Suitable for designing highly sensitive and customizable optical probes for biosensing and optoelectronics. | researchgate.net |
Next-Generation Sustainable Synthesis of this compound Derivatives
In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly methods for synthesizing thiophene derivatives. rsc.orgderpharmachemica.com Traditional synthesis methods often rely on harsh conditions, toxic solvents, and metal catalysts, which generate significant waste. bohrium.comua.es
Modern approaches focus on minimizing environmental impact through various strategies. nih.gov These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. derpharmachemica.comtandfonline.com
Solvent-free reactions: Conducting reactions without a solvent, or using greener alternatives like deep eutectic solvents or ionic liquids, reduces volatile organic compound (VOC) emissions and simplifies purification. rsc.orgua.es
Catalyst-free reactions: Developing synthetic routes that proceed without a catalyst, or that use non-toxic, reusable catalysts like ZnO nanorods, is a key goal. bohrium.comtandfonline.com
Multi-component reactions: Reactions like the Gewald synthesis, which combine multiple starting materials in a single step to form complex thiophenes, are highly atom-economical. rsc.orgderpharmachemica.com
Use of elemental sulfur: Employing elemental sulfur as a cheap, abundant, and environmentally benign sulfur source is a sustainable alternative to other sulfur reagents. ua.es
These green chemistry approaches are not only better for the environment but can also lead to more efficient and cost-effective production of this compound derivatives. organic-chemistry.org
Comparison of Synthesis Methods for Thiophene Derivatives:
| Synthesis Strategy | Key Advantages | Example Reaction |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction time, increased yields. derpharmachemica.com | Gewald reaction for 2-aminothiophenes. derpharmachemica.comtandfonline.com |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact. rsc.org | Synthesis of thiophene derivatives using ZnO nanorods as a catalyst. bohrium.comtandfonline.com |
| Ionic Liquid-Mediated Synthesis | Recyclable reaction medium, potential for improved yields. rsc.orgmdpi.com | Synthesis of thiophenes from 1,3-diynes. ua.esmdpi.com |
| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, atom economical. organic-chemistry.org | Reaction of buta-1-enes with potassium sulfide (B99878). organic-chemistry.org |
This compound in Nanomaterial Composites
The integration of this compound derivatives into nanomaterial composites is a rapidly advancing field that promises to unlock new functionalities and applications. ontosight.airesearchgate.net By combining the unique properties of thiophenes with those of nanomaterials like carbon nanotubes, graphene, and inorganic nanoparticles, researchers can create hybrid materials with synergistic effects. researchgate.netresearchgate.net
Thiophene-based polymers can be grafted onto the surface of nanoparticles, such as barium titanate, to create nanodielectric composites for energy storage applications. acs.org These composites exhibit high permittivity and low dielectric loss. acs.org In another approach, thiophene derivatives are used to functionalize magnetic iron oxide nanoparticles. nih.govnih.gov These functionalized nanoparticles can then be used for applications such as the removal of heavy metal ions like Cr(VI) from water. nih.govnih.gov
Polythiophene-based nanoparticles (PT-NPs) themselves are of great interest due to their charge conduction, light absorption/emission properties, and stability. researchgate.net When combined with other materials, such as in poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) composites, they can form nanoparticles with optimized charge dissociation and transfer efficiency, which is valuable for applications in biotechnology, such as the optical modulation of living cells. europa.eu The integration of thiophene-based polymers with graphene quantum dots (GQDs) is also a key strategy for advancing photonic and optoelectronic technologies. acs.org
Examples of this compound-Based Nanomaterial Composites:
| Nanomaterial Component | This compound System | Application |
| Silica-coated iron oxide nanoparticles | Schiff base functionalized thiophene derivatives | Removal of Cr(VI) from aqueous solutions. nih.govnih.gov |
| Cadmium Selenide (CdSe) nanorods | Polythiophene (PTh)/CdSe nanocomposite | Energy storage devices. researchgate.net |
| Silver nanoparticles (Ag NPs) | Poly(3-Hexylthiophene-co-Thiophene) composite | Solar cells. learning-gate.com |
| Barium Titanate (BaTiO₃) nanoparticles | Thiophene polymer-grafted nanoparticles | Nanodielectric composites for energy storage. acs.org |
| Graphene Quantum Dots (GQDs) | Donor-acceptor thiophene-based copolymers | Optoelectronic and photonic devices. acs.org |
Multi-Stimuli Responsive and Adaptive this compound Systems
"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. This compound derivatives are being engineered to create such multi-stimuli responsive and adaptive systems. These materials can react to changes in their environment, such as light, electricity, temperature, or pH. acs.org
One prominent example is in the field of electrochromics, where thiophene-based polymers can change color upon the application of an electrical voltage. researcher.life This property is being exploited for the development of smart windows that can regulate light and heat, contributing to energy efficiency in buildings. researcher.life By incorporating thiophene derivatives into viologen polymers, researchers have created materials that not only exhibit electrochromism but also emit strong fluorescence that can be quenched by a negative voltage. researcher.life
The photoactive nature of many thiophene compounds also makes them suitable for light-responsive systems. rsc.org For example, nanoparticles made from functionalized polythiophenes can act as photoactive sites on the membrane of living cells, absorbing visible light and converting it into an electrical signal. rsc.org The aldehyde functionality can be introduced into thiophene-based polymers, allowing for the grafting of functional molecules that could be sensitive to pH, light, or temperature, creating versatile and adaptive materials. acs.org
The development of these smart systems opens up possibilities for a wide range of applications, from sensors and actuators to drug delivery systems and adaptive camouflage. The ability to fine-tune the responsiveness of this compound derivatives by modifying their chemical structure is a key driver of innovation in this area. researchgate.netacs.org
Q & A
Q. What are the most reliable laboratory-scale synthesis methods for Thiophene A, and how do reaction conditions influence purity and yield?
this compound is commonly synthesized via the Paal-Knorr method , where 1,4-dicarbonyl compounds react with phosphorus sulfides under controlled dehydration . Alternatively, sulfur interaction with n-butane at high temperatures (industrial adaptation) can be modified for lab-scale synthesis by adjusting pressure and catalyst ratios . Key considerations:
- Purity : Anhydrous conditions minimize polymerization byproducts .
- Yield optimization : Temperature gradients (120–150°C) and sulfur stoichiometry (1:4 molar ratio to butane) improve efficiency .
Table 1: Comparative synthesis methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Paal-Knorr | P₂S₅, 140°C, 6h | 78–85 | 92–95 |
| Modified Butane-S | Ni catalyst, 130°C | 65–72 | 88–90 |
Q. How can spectroscopic techniques distinguish this compound from its derivatives (e.g., α- vs. β-substituted thiophenes)?
- NMR : α-substituted derivatives show deshielded protons at δ 7.2–7.5 ppm (C2/C5 positions), whereas β-substitution shifts signals to δ 6.8–7.1 ppm .
- FT-IR : Sulfur-related vibrations (C-S stretching at 670–720 cm⁻¹) and ring deformation modes (1480–1550 cm⁻¹) confirm structural integrity .
- GC-MS : Quantify trace impurities (e.g., dihydrothiophene byproducts) using retention time correlations and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in electrophilic substitution experiments?
- Ventilation : Use fume hoods to avoid inhalation of H₂S byproducts during reductions with Na/alcohol .
- Storage : Seal in amber glass under nitrogen to prevent oxidative degradation .
- Emergency measures : Immediate rinsing with 0.1M NaOH neutralizes skin exposure to acidic intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound’s palladium-catalyzed arylation be addressed for materials science applications?
Programmed site-selective arylation (e.g., thieno[3,2-b]thiophene systems) requires:
- Ligand design : Bulky phosphine-free ligands (e.g., XPhos) direct arylation to C3/C5 positions by steric control .
- Substituent effects : Electron-withdrawing groups at C2 enhance reactivity at C5 (Hammett σ⁺ correlations, R² = 0.89) .
Methodological tip: Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity trends before experimental validation .
Q. What experimental strategies resolve contradictions in this compound’s catalytic reduction pathways?
Conflicting reports on dihydrothiophene vs. tetrahydrothiophene formation under Na/alcohol vs. H₂/Pd-C systems necessitate:
- In-situ monitoring : Raman spectroscopy tracks intermediate 2,3-dihydrothiophene (peak at 1580 cm⁻¹) .
- Isotopic labeling : Deuterated ethanol confirms protonation sites during reduction .
- Control experiments : Compare solvent polarity effects (e.g., EtOH vs. THF) on reaction trajectories .
Q. How can computational models improve the design of this compound-based polymers for optoelectronic devices?
- Bandgap tuning : Density Functional Theory (DFT) predicts HOMO-LUMO gaps with <0.2 eV error vs. experimental UV-Vis data .
- Charge mobility : Molecular dynamics simulations (AMBER force field) assess π-π stacking efficiency in copolymer frameworks .
Validation step: Cross-reference computed dipole moments (e.g., 4.8 Debye) with dielectric spectroscopy results .
Q. What methodological gaps exist in analyzing this compound’s stability under acidic conditions?
While aqueous acids cause polymerization, anhydrous HCl promotes dimerization. To resolve ambiguities:
- Kinetic studies : Monitor oligomerization rates via time-resolved MALDI-TOF .
- pH profiling : Correlate protonation states (pKa ≈ 3.5) with reaction pathways using potentiometric titrations .
Q. How do competing aromatic stabilization mechanisms in this compound affect its reactivity compared to benzene?
Thiophene’s resonance energy (121 kJ/mol vs. benzene’s 150 kJ/mol) explains its:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
